molecular formula C23H29NO6 B084216 Alpinine CAS No. 14028-90-1

Alpinine

Cat. No.: B084216
CAS No.: 14028-90-1
M. Wt: 415.5 g/mol
InChI Key: NGGOLDIRUNJLSH-GIWBLDEGSA-N
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Description

Alpinine is an alkaloid.
This compound has been reported in Euglena gracilis and Papaver bracteatum with data available.

Properties

CAS No.

14028-90-1

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(1S,11R,18S)-4,5,15,16,18-pentamethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaene

InChI

InChI=1S/C23H29NO6/c1-24-10-9-13-11-17(26-3)18(27-4)12-15(13)21-20(24)14-7-8-16(25-2)22(28-5)19(14)23(29-6)30-21/h7-8,11-12,20-21,23H,9-10H2,1-6H3/t20-,21+,23+/m1/s1

InChI Key

NGGOLDIRUNJLSH-GIWBLDEGSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)OC)C(=C(C=C4)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of Alpinine: A Tale of Two Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the chemical identity, properties, and biological context of two distinct compounds identified as Alpinine, tailored for researchers, scientists, and drug development professionals.

The name "this compound" presents a notable case of ambiguity in natural product chemistry, referring to two structurally distinct alkaloids isolated from different plant genera: a rhoeadine-type alkaloid from Papaver bracteatum and a complex norditerpene alkaloid from Delphinium alpinum . This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and experimental protocols related to both molecules, clarifying their unique identities and summarizing the available scientific data.

This compound: The Rhoeadine (B192271) Alkaloid from Papaver bracteatum

The first compound designated as this compound is a rhoeadine alkaloid isolated from the Iranian poppy, Papaver bracteatum. This plant is renowned for its high concentration of thebaine, a crucial precursor for the semi-synthesis of opioids like codeine and naloxone. This compound is one of the several alkaloids co-existing with thebaine in this species.

Chemical Structure and Properties

The chemical structure of this compound from Papaver bracteatum was elucidated by Theuns and colleagues in 1985. It belongs to the rhoeadine class of alkaloids, characterized by a specific tetracyclic ring system.

Table 1: Physicochemical and Spectroscopic Data for this compound from Papaver bracteatum

PropertyValueReference
Molecular Formula C₂₃H₂₉NO₆[1]
Molecular Weight 415.48 g/mol [1]
CAS Number 14028-90-1[1]
¹³C NMR (CDCl₃, δ in ppm) Data not fully available in the public domain. The original 1985 publication in Phytochemistry should be consulted for the complete spectral data.
¹H NMR (CDCl₃, δ in ppm) Data not fully available in the public domain. The original 1985 publication in Phytochemistry should be consulted for the complete spectral data.
Experimental Protocols

Isolation of this compound from Papaver bracteatum

General Alkaloid Extraction Workflow:

G start Aerial parts of Delphinium alpinum extract Extraction with ethanol start->extract concentrate Concentration of the extract extract->concentrate acidify Acidification and extraction with an organic solvent to remove non-basic compounds concentrate->acidify basify Basification of the aqueous layer acidify->basify extract_alkaloids Extraction of the crude alkaloid mixture with chloroform basify->extract_alkaloids chromatography Column chromatography on silica (B1680970) gel extract_alkaloids->chromatography fractions Elution with a solvent gradient and collection of fractions chromatography->fractions purification Further purification by preparative TLC or HPLC fractions->purification This compound Isolated this compound purification->this compound

References

The Norditerpene Alkaloid Alpinine: A Technical Guide to its Discovery, Origin, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the norditerpene alkaloid Alpinine. It details its discovery and origin, chemical characterization, and known biological activities within the broader context of related norditerpenoid alkaloids. This document also presents generalized experimental protocols for the isolation and characterization of such compounds from their natural sources. Additionally, it clarifies the distinction between this compound and similarly named compounds from the Alpinia genus, namely Alpinin C and D, and presents the available data for these molecules. The information is structured to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Among the vast array of plant secondary metabolites, alkaloids, particularly norditerpenoid alkaloids, represent a class of compounds with significant structural complexity and potent biological activities. This guide focuses on this compound, a norditerpene alkaloid, providing an in-depth look at its discovery, natural origins, and what is known about its biological effects.

Discovery and Origin of this compound

This compound is a norditerpene alkaloid that was first isolated from the aerial parts of Delphinium alpinum , a plant belonging to the Ranunculaceae family. The discovery of this compound was part of broader phytochemical investigations into the Delphinium genus, which is well-known for producing a rich diversity of diterpenoid and norditerpenoid alkaloids.[1]

Another compound referred to as "this compound" has been reported to be isolated from Papaver bracteatum , a species of poppy. However, detailed structural and biological information on this particular compound is not widely available in the current scientific literature.

It is crucial to distinguish the alkaloid this compound from compounds with similar names found in the Alpinia genus (family Zingiberaceae), such as the diarylheptanoids Alpinin C and Alpinin D, which are discussed in a separate section of this guide.

Chemical Characterization of this compound

The chemical structure of this compound from Delphinium alpinum has been elucidated using a combination of spectroscopic techniques.

Systematic Name: 1α,6β,16β-trimethoxy-7-hydroxy-8-ethoxy-14α-propionyloxy-4β-(2″-methyl)succinylanthranoyloxymethyl-N-ethylaconitane[1]

Molecular Formula: C39H55NO12 (deduced from its systematic name)

Structural Elucidation: The structure of this compound was determined through the application of the following spectroscopic methods[1]:

  • Proton Nuclear Magnetic Resonance (¹H NMR): To determine the proton framework of the molecule.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): To identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activities and Mechanism of Action of Norditerpenoid Alkaloids

Table 1: General Biological Activities of Norditerpenoid Alkaloids from Delphinium and Aconitum Species

Biological EffectTargetGeneral Mechanism of ActionReference
Cardiovascular EffectsVoltage-gated sodium channelsModulation of channel gating, leading to arrhythmias.[2]
NeurotoxicityNicotinic acetylcholine (B1216132) receptors (nAChRs)Antagonistic activity, blocking neurotransmission.[3]
Signaling Pathways

The primary signaling pathways affected by many norditerpenoid alkaloids involve the disruption of normal neuronal and cardiac cell function through interaction with ion channels and receptors.

Norditerpenoid_Alkaloid_MoA cluster_0 Neuronal Synapse cluster_1 Cardiac Myocyte nAChR Nicotinic Acetylcholine Receptor (nAChR) Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Ion Influx (Na+, Ca2+) Alkaloid Norditerpenoid Alkaloid (e.g., this compound) Alkaloid->nAChR Binds & Blocks ACh Acetylcholine ACh->nAChR Binds & Activates Na_Channel Voltage-Gated Sodium Channel Arrhythmia Arrhythmia Na_Channel->Arrhythmia Altered Ion Conductance Alkaloid2 Norditerpenoid Alkaloid (e.g., this compound) Alkaloid2->Na_Channel Modulates Gating

General mechanism of action for norditerpenoid alkaloids.

Experimental Protocols

The following sections outline generalized protocols for the isolation and characterization of norditerpenoid alkaloids from Delphinium species, which can be adapted for this compound.

Isolation of Norditerpenoid Alkaloids

Alkaloid_Isolation_Workflow Start Plant Material (e.g., aerial parts of D. alpinum) Extraction Maceration with Methanol (B129727) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acid_Base_Extraction Acid-Base Partitioning (e.g., with HCl and NH4OH) Filtration->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) for fraction analysis Fractionation->TLC Purification Further Purification (e.g., Preparative TLC, HPLC) TLC->Purification Isolated_Alkaloid Isolated Norditerpenoid Alkaloid (e.g., this compound) Purification->Isolated_Alkaloid

Workflow for the isolation of norditerpenoid alkaloids.

Methodology:

  • Plant Material Preparation: The dried and powdered aerial parts of the Delphinium species are used as the starting material.

  • Extraction: The plant material is typically macerated with a polar solvent such as methanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from other classes of compounds. This involves dissolving the extract in an acidic aqueous solution (e.g., 2% HCl), followed by washing with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) and extracted with a nonpolar solvent (e.g., chloroform) to isolate the basic alkaloids.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification.

    • Column Chromatography: Typically, silica (B1680970) gel or alumina (B75360) is used as the stationary phase with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing the compounds of interest.

    • Preparative TLC and High-Performance Liquid Chromatography (HPLC): These techniques are often employed for the final purification of the isolated compounds.

Characterization of Norditerpenoid Alkaloids

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structural elucidation.[5][6]

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH3, CH2, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.[7]

Related Compounds from the Alpinia Genus: Alpinin C and D

It is important for researchers to be aware of similarly named compounds from different natural sources to avoid confusion. The Alpinia genus, particularly Alpinia officinarum , produces a class of compounds known as diarylheptanoids, which includes Alpinin C and Alpinin D . These are structurally and biologically distinct from the norditerpenoid alkaloid this compound.

Table 2: Available Data on Alpinin C and D from Alpinia officinarum

CompoundClassBiological ActivityIC50 ValuesReference
Alpinin C Dimeric DiarylheptanoidSelective cytotoxicity against human breast cancer (MCF-7) and human glioblastoma (T98G) cell lines.MCF-7: 62.3 µMT98G: 57.3 µM[8]
Alpinin D DiarylheptanoidData not availableData not available[9]

Conclusion

This compound, a norditerpene alkaloid from Delphinium alpinum, represents a structurally complex natural product with potential biological activities characteristic of its chemical class, including the modulation of ion channels and neurotransmitter receptors. While specific quantitative bioactivity data for this compound itself is limited, this guide provides a comprehensive foundation of its discovery, chemical properties, and the broader biological context of norditerpenoid alkaloids. The detailed experimental workflows for isolation and characterization serve as a practical resource for researchers in the field. Furthermore, the clear distinction from similarly named compounds in the Alpinia genus is essential for accurate scientific communication and research direction. Further investigation into the specific biological targets and quantitative activity of this compound is warranted to fully understand its therapeutic potential.

References

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Alpinetin

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The query for "Alpinine" did not yield specific results for a compound with that name. The scientific literature extensively covers "Alpinetin," a closely related flavonoid and a major constituent of the Alpinia genus. It is highly probable that "this compound" was a typographical error for "Alpinetin." This technical guide will, therefore, focus on the natural sources and biosynthesis of Alpinetin (B1665720).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin (7-hydroxy-5-methoxyflavanone) is a naturally occurring dihydroflavone that has garnered significant attention within the scientific community.[1] It is a key bioactive phytochemical isolated from a variety of medicinal plants, most notably those belonging to the Alpinia genus.[2] Extensive research has demonstrated that alpinetin possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, hepatoprotective, and neuroprotective properties.[1][3][4] These therapeutic potentials stem from its ability to modulate multiple signaling pathways with low systemic toxicity. This guide provides a comprehensive overview of the natural distribution of alpinetin, a detailed examination of its biosynthetic pathway, and the experimental protocols utilized for its isolation and study.

Natural Sources of Alpinetin

Alpinetin is distributed across a diverse range of plant species. While it was first isolated from Alpinia intermedia in Japan, its primary sources are plants from the Zingiberaceae (ginger) family. However, its presence is not limited to this family.

Key plant sources include:

  • Zingiberaceae Family :

    • Alpinia katsumadai (Katsumada's Galangal)

    • Alpinia hainanensis

    • Alpinia intermedia

    • Alpinia galanga (Galangal)

    • Alpinia henryi

    • Amomum subulatum (Black Cardamom)

    • Boesenbergia rotunda (Fingerroot)

  • Other Families :

    • Carya cathayensis (Juglandaceae)

    • Dalbergia odorifera (Fabaceae)

    • Persicaria limbata (Polygonaceae)

    • Populus species (Salicaceae)

    • Scutellaria species (Lamiaceae)

Quantitative Analysis of Alpinetin

The concentration of alpinetin can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of alpinetin. The following table summarizes yields reported in the literature.

Plant SourcePlant PartExtraction MethodYield of AlpinetinPurityReference
Alpinia katsumadai Hayata-Microwave-Assisted14.47 mg from 158.4 mg crude extract99.01%
Alpinia katsumadai-Not Specified17.2 mg from 100 mg crude extract98.1%

Biosynthesis Pathway of Alpinetin

Alpinetin biosynthesis is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the production of flavonoids in plants. The pathway initiates from the aromatic amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the precursor pinocembrin (B1678385), which is then methylated to yield alpinetin.

The key enzymatic steps are:

  • L-Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia (B1221849) Lyase (PAL) or an aromatic amino acid ammonia lyase (XAL).

  • Cinnamic Acid to p-Coumaroyl-CoA : Cinnamic acid is first hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-Coumaroyl-CoA.

  • Formation of the Chalcone (B49325) Scaffold : Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone (or pinocembrin chalcone if cinnomyl-CoA is used directly).

  • Cyclization to a Flavanone (B1672756) : The chalcone is then stereospecifically cyclized into the flavanone (2S)-pinocembrin by the enzyme Chalcone Isomerase (CHI) .

  • Methylation to Alpinetin : The final step is the regioselective methylation of the 5-hydroxyl group of pinocembrin. This reaction is catalyzed by an O-Methyltransferase (OMT) , using S-adenosyl methionine (SAM) as the methyl donor, to produce alpinetin.

Alpinetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL / XAL Cou p-Coumaroyl-CoA Cin->Cou  C4H, 4CL Chal Pinocembrin Chalcone Cou->Chal CHS Mal 3x Malonyl-CoA Mal->Chal CHS Pino Pinocembrin Chal->Pino CHI Alpi Alpinetin Pino->Alpi OMT

Figure 1. Proposed Biosynthesis Pathway of Alpinetin

Experimental Protocols

Protocol for Extraction, Isolation, and Purification of Alpinetin

This protocol is based on the microwave-assisted extraction and high-speed counter-current chromatography (HSCCC) methods reported for Alpinia katsumadai.

1. Plant Material Preparation:

  • Dry the source plant material (e.g., rhizomes or seeds of Alpinia katsumadai) to a constant weight in a shaded, well-ventilated area or a drying oven at low temperature (40-50°C).

  • Pulverize the dried material into a fine powder using a mechanical grinder.

2. Microwave-Assisted Extraction (MAE):

  • Place 1.0 g of the plant powder into a suitable microwave extraction vessel.

  • Add 12 mL of 100% ethanol (B145695).

  • Perform the extraction in a microwave extractor at 800W for 12 minutes.

  • Filter the extract and repeat the extraction process on the plant residue with an additional 12 mL of ethanol.

  • Combine the two ethanol extracts.

3. Crude Extract Preparation:

  • Evaporate the combined ethanol extracts to dryness under reduced pressure using a rotary evaporator.

  • Suspend the resulting residue in 20 mL of deionized water using sonication.

  • Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate (B1210297) to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract. Store at -20°C until purification.

4. HSCCC Purification:

  • Solvent System Preparation : Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 5:6:5:5. Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper and lower phases.

  • HSCCC Operation :

    • Fill the entire multilayer coil column of the HSCCC instrument with the upper phase (stationary phase).
    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while rotating the column at 800 rpm.
    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve a known amount of crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system and inject it into the column.
    • Monitor the effluent continuously with a UV detector at 290-300 nm.
    • Collect fractions based on the resulting chromatogram peaks.

5. Analysis and Identification:

  • Analyze the purity of the fractions containing alpinetin using analytical HPLC.

  • Confirm the structural identity of the purified compound using spectroscopic methods such as UV, FT-IR, ¹H-NMR, and ¹³C-NMR and compare the data with published literature values.

Experimental Workflow for Biosynthesis Pathway Elucidation

Elucidating a biosynthetic pathway, such as that for alpinetin, often involves a combination of genetic, molecular, and biochemical approaches. A common modern strategy is heterologous expression in a microbial host like E. coli, which lacks the endogenous pathway.

Experimental_Workflow cluster_genetic 1. Genetic Engineering cluster_fermentation 2. Fermentation & Production cluster_analysis 3. Analysis A Identify Candidate Genes (PAL, 4CL, CHS, CHI, OMT) from Plant Transcriptome B Codon-optimize and Synthesize Genes for E. coli Expression A->B C Clone Genes into Expression Plasmids B->C D Transform Plasmids into E. coli Host Strain C->D E Culture Engineered E. coli in Minimal Medium D->E F Induce Gene Expression (e.g., with IPTG) E->F G Supplement with Precursor (e.g., Phenylalanine) F->G H Incubate for Production G->H I Extract Metabolites from Culture Supernatant H->I J Analyze Extracts via HPLC or LC-MS/MS I->J K Identify Intermediates and Final Product (Alpinetin) J->K L Quantify Titer K->L

References

A Technical Guide to the Preliminary Biological Activity of Alpinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Alpinetin, a natural flavonoid found in plants of the Alpinia genus. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound. This document summarizes key findings on its anticancer, anti-inflammatory, and antimicrobial properties, including quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Disclaimer: The user's query referenced "Alpinine." Initial research indicates this may be a misspelling and that the intended compound of interest is "Alpinetin," a flavonoid extensively studied for its biological activities. This document proceeds under the assumption that the user is interested in Alpinetin.

Anticancer Activity

Alpinetin has demonstrated significant anticancer properties across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and suppression of proliferation.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alpinetin against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Cell LineCancer TypeIC50 (µg/mL)Citation
SNU-1Gastric Carcinoma426[4]
Hs 746TGastric Carcinoma586[4]
KATO IIIGastric Carcinoma424

Note: Lower IC50 values indicate higher potency.

Alpinetin exerts its anticancer effects by modulating key signaling pathways. A significant mechanism identified is the induction of mitochondria-associated apoptosis through the ROS/NF-κB/HIF-1α axis in breast cancer cells. Alpinetin has been shown to decrease the production of mitochondrial reactive oxygen species (ROS), which in turn inhibits the activation of the NF-κB signaling pathway. This leads to a reduction in the transcription of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival and angiogenesis.

G Alpinetin Alpinetin Mitochondria Mitochondria Alpinetin->Mitochondria Inhibits Apoptosis Mitochondria-Associated Apoptosis Alpinetin->Apoptosis Induces ROS ROS Mitochondria->ROS Reduces Production NFkB NF-κB ROS->NFkB Reduces Activation HIF1a HIF-1α Transcription NFkB->HIF1a Reduces HIF1a->Apoptosis Leads to

Anticancer signaling pathway of Alpinetin.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Alpinetin for a specified period (e.g., 48 hours).

    • The MTT reagent is added to each well and incubated.

    • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

  • Methodology:

    • Tumor tissue sections are prepared and fixed.

    • The sections are permeabilized to allow entry of the labeling reagents.

    • The TdT enzyme and labeled dUTPs are added to the sections and incubated.

    • The labeled cells are visualized using fluorescence microscopy.

Anti-inflammatory Activity

Alpinetin has demonstrated considerable anti-inflammatory activities. It can inhibit various inflammatory disorders through multiple signaling mechanisms.

Alpinetin's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, Alpinetin can reduce the production of inflammatory mediators. Additionally, Alpinetin has been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response and has anti-inflammatory properties.

G InflammatoryStimuli Inflammatory Stimuli NFkB NF-κB Pathway InflammatoryStimuli->NFkB Activates Alpinetin Alpinetin Alpinetin->NFkB Inhibits ProInflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) NFkB->ProInflammatoryMediators Induces Production Inflammation Inflammation ProInflammatoryMediators->Inflammation Promotes G Start Start SerialDilution Prepare Serial Dilutions of Alpinetin in Broth Start->SerialDilution Inoculation Inoculate with Standardized Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no growth) Observation->MIC End End MIC->End

References

Unraveling the Enigma of Alpinine: A Proposed Framework for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Alpinine, a formally identified alkaloid with the chemical formula C₂₃H₂₉NO₆, remains a molecule of significant obscurity within the scientific community. Despite its classification and origin from plants of the Papaver genus, there is a notable absence of published research detailing its biological activity and mechanism of action. This technical guide addresses this knowledge gap not by presenting existing data, but by proposing a comprehensive, hypothetical framework for the systematic investigation of this compound's pharmacological potential. We outline a standard workflow for natural product drug discovery, from initial screening to detailed mechanistic studies. This document serves as a roadmap for researchers, providing established experimental protocols and conceptual models for signaling pathways commonly modulated by alkaloids. All quantitative data and experimental details presented herein are illustrative, designed to provide a template for future research endeavors.

Introduction: The Case of this compound

This compound is a recognized alkaloid, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class is renowned for its potent and diverse pharmacological activities, with many alkaloids being developed into essential medicines. This compound has been identified in plant species such as the Alpine Poppy (Papaver alpinum).[1][2] Despite this, the scientific literature is strikingly sparse regarding its biological effects.

The lack of data on this compound presents both a challenge and an opportunity. For drug discovery professionals, it represents uncharted territory with the potential for novel therapeutic applications. For researchers, it offers a chance to conduct foundational research on a novel natural product. This guide provides a structured approach to begin this exploration.

A Hypothetical Workflow for Investigating this compound's Mechanism of Action

The journey from a newly identified natural product to a well-characterized pharmacological agent follows a multi-step, iterative process.[3][4] Below, we propose a logical workflow for the investigation of this compound, from initial biological screening to the elucidation of its molecular interactions.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Mechanism of Action Studies a Isolation & Purification of this compound from Papaver alpinum b High-Throughput Screening (HTS) (e.g., anti-cancer, anti-inflammatory panels) a->b c Dose-Response & IC50 Determination (e.g., MTT Assay) b->c Active Hit d Target Identification (e.g., Affinity Chromatography, Proteomics) c->d e Signaling Pathway Analysis (e.g., Western Blot, qPCR) d->e Identified Target(s) f In Vivo Model Validation (e.g., Xenograft models) e->f

Figure 1: A proposed experimental workflow for the pharmacological characterization of this compound.

Quantitative Data Presentation: A Template for Future Findings

Clear and structured presentation of quantitative data is critical for comparing the potency and selectivity of a novel compound. The table below serves as a template for how the cytotoxic effects of this compound could be presented once determined. The data included is purely illustrative.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC₅₀ (µM) [Hypothetical]
MCF-7Breast AdenocarcinomaMTT4815.2 ± 1.8
A549Lung CarcinomaMTT4825.7 ± 3.1
HeLaCervical CancerMTT4818.9 ± 2.5
PC-3Prostate CancerMTT7232.1 ± 4.0
HEK293Normal KidneyMTT48> 100

Table 1: Hypothetical cytotoxic activity of this compound against various human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC₅₀) values would be determined using a colorimetric assay such as the MTT assay.[5][6]

Key Experimental Protocols

To ensure reproducibility and rigor, detailed experimental protocols are essential. Below is a generalized protocol for determining the IC₅₀ value of a novel compound like this compound using the widely accepted MTT assay.

Protocol 1: Determination of IC₅₀ using MTT Assay [5][7][8]

  • Cell Seeding:

    • Culture selected adherent cell lines (e.g., MCF-7, A549) in appropriate media until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Hypothesized Signaling Pathway Modulation

Alkaloids are known to exert their biological effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[10][11][12] While the specific targets of this compound are unknown, common pathways affected by other alkaloids include the PI3K/Akt and MAPK/ERK pathways.[13][14] An initial investigation into this compound's mechanism of action would logically include an assessment of its impact on these critical cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Hypothetical Target) This compound->Akt Inhibition? This compound->ERK Inhibition?

Figure 2: A simplified diagram of the PI3K/Akt and MAPK/ERK signaling pathways, common targets for natural product alkaloids.

This diagram illustrates how a compound like this compound might inhibit key nodes such as Akt or ERK, leading to a decrease in cell proliferation and survival, and potentially inducing apoptosis. Experimental validation, primarily through Western blotting to measure the phosphorylation status of these proteins, would be required to confirm such a hypothesis.

Conclusion and Future Directions

This compound remains a frontier molecule in natural product research. The absence of data on its mechanism of action underscores a significant opportunity for discovery. The framework presented in this guide offers a clear and established path for the scientific community to begin to unravel the pharmacological properties of this enigmatic alkaloid. Through systematic screening, detailed biochemical and cellular assays, and eventual validation in preclinical models, the therapeutic potential of this compound can be rigorously evaluated. It is our hope that this document will serve as a catalyst for new research into this and other understudied natural products.

References

Spectroscopic Characterization of Alpinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the norditerpenoid alkaloid, Alpinine. Isolated from Delphinium alpinum, the structural elucidation of this complex molecule relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure

The proposed structure for this compound is 1α,6β,16β-trimethoxy-7-hydroxy-8-ethoxy-14α-propionyloxy-4β-(2″-methyl)succinylanthranoyloxymethyl-N-ethylaconitane. The complexity of this molecule, with its numerous stereocenters and functional groups, necessitates a detailed spectroscopic analysis for unambiguous characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its proposed structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: Specific chemical shift and coupling constant data for this compound are not publicly available at this time. The following represents a template for the expected data.

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity, J (Hz) Assignment Chemical Shift (δ) ppm
Data not availableData not availableData not availableData not available

Table 2: Mass Spectrometry (MS) Data for this compound

Technique Ionization Mode Observed m/z Proposed Fragment
High-Resolution Mass Spectrometry (HRMS)Electrospray (ESI+)Expected [M+H]⁺Molecular Ion
Tandem MS (MS/MS)ESI+Data not availableKey fragmentations

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3450BroadO-H stretch (hydroxyl group)
~2950StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1240StrongC-O stretch (ester, ether)
~1100StrongC-O stretch (ether, alcohol)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of a novel norditerpenoid alkaloid like this compound.

Isolation and Purification
  • Extraction: The dried and powdered aerial parts of Delphinium alpinum are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

  • Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with 2% HCl), and the aqueous layer containing the protonated alkaloids is washed with a nonpolar solvent (e.g., diethyl ether or hexane). The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the free alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Experiments: To aid in the structural elucidation, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): HRMS is performed using an ESI-TOF (Electrospray-Time of Flight) or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem MS to gain structural information. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which can be correlated with the different substructures of this compound.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum provides information about the various functional groups present in the molecule.

Workflow for Spectroscopic Analysis of a Novel Natural Product

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Plant_Material Plant Material (e.g., Delphinium alpinum) Extraction Solvent Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Column & HPLC Chromatography Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposed Proposed Structure of this compound Data_Integration->Structure_Proposed

Caption: Workflow for the isolation and structural elucidation of this compound.

Alpinine: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinine is a naturally occurring alkaloid isolated from Papaver bracteatum with the chemical formula C₂₃H₂₉NO₆ and CAS Number 14028-90-1. As with any compound intended for research or pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the core principles and methodologies required to establish a robust solubility and stability profile for this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard procedures and expected behaviors for an alkaloid of its class, enabling researchers to systematically characterize the molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation potential, bioavailability, and overall efficacy. Alkaloids, like this compound, are nitrogenous bases and their solubility is highly dependent on pH. Generally, the free base form is soluble in organic solvents and sparingly soluble in water, while its salt form is more soluble in aqueous media.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is expected to exhibit the following solubility trends:

  • Aqueous Solubility: Low solubility in neutral water is anticipated. Solubility is expected to increase in acidic solutions due to the protonation of the nitrogen atom, forming a more soluble salt.

  • Organic Solvent Solubility: Good solubility is expected in various organic solvents, particularly polar aprotic and polar protic solvents.

Quantitative Solubility Data

The following table outlines common solvents used for solubility determination. The values for this compound are yet to be experimentally determined and are presented here as a template for data collection.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water (pH 7.0)Aqueous25To be determinedTo be determined
0.1 N HCl (pH 1.2)Aqueous (Acidic)25To be determinedTo be determined
PBS (pH 7.4)Aqueous (Buffered)25To be determinedTo be determined
Methanol (B129727)Polar Protic25To be determinedTo be determined
EthanolPolar Protic25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25To be determinedTo be determined
Acetonitrile (B52724)Polar Aprotic25To be determinedTo be determined
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid, pure compound)

  • Solvent of interest (e.g., Water, PBS pH 7.4, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of this compound in the solution remains constant.

  • After reaching equilibrium, stop the agitation and let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the original solubility, accounting for the dilution factor. The experiment should be performed in triplicate.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess solid this compound to vial add_solvent Add known volume of solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Agitate at constant temperature (24-72h) seal_vial->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate

Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3]

Factors Affecting Stability

As an alkaloid, this compound's stability may be susceptible to:

  • pH: Hydrolysis of ester or other labile functional groups can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly if it contains electron-rich moieties.

  • Temperature: Degradation rates typically increase with temperature, following the Arrhenius equation.

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for developing and validating stability-indicating methods.[4] The typical goal is to achieve 5-20% degradation of the active substance.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Degradation (%)
Acid Hydrolysis 0.1 N - 1 N HCl, room temperature or heat (e.g., 60°C)Hydrolysis of labile groups (e.g., esters, amides)To be determined
Base Hydrolysis 0.1 N - 1 N NaOH, room temperature or heat (e.g., 60°C)Hydrolysis of labile groups, potential racemizationTo be determined
Oxidation 3-30% H₂O₂, room temperature, protected from lightFormation of N-oxides, aromatic hydroxylationTo be determined
Thermal Degradation Solid drug substance, elevated temperature (e.g., 80°C) in a controlled ovenThermolysisTo be determined
Photolytic Degradation Solid or solution form exposed to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B)Photolysis, photo-oxidationTo be determined
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound (solid or in solution)

  • Stress reagents: HCl, NaOH, H₂O₂

  • High-quality water and organic solvents (HPLC grade)

  • pH meter

  • Temperature-controlled oven, water bath, and photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under similar conditions as acid hydrolysis. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points for analysis.

  • Thermal Degradation: Place a sample of solid this compound in a temperature-controlled oven (e.g., at 80°C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose a sample of solid or solution this compound to a calibrated light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Evaluate for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

G cluster_stress Apply Stress Conditions cluster_sampling Sample & Analyze cluster_evaluation Data Evaluation start Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at time points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize if applicable analyze Analyze by Stability-Indicating HPLC sample->analyze neutralize->analyze evaluate Assess % Degradation analyze->evaluate identify Identify Degradation Products evaluate->identify pathway Elucidate Degradation Pathway identify->pathway

Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, excipients, or other potential impurities.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol: HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Phase 1: Initial Method Screening

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: Screen different mobile phase compositions. A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Injection of Stressed Samples: Inject a mixture of all stressed samples (or individual samples) to observe the separation of the parent peak from the degradation product peaks.

Phase 2: Method Optimization

  • Gradient Optimization: Adjust the gradient slope, time, and initial/final organic phase composition to improve the resolution between the parent peak and impurity peaks.

  • pH of Aqueous Phase: Vary the pH of the aqueous mobile phase to exploit differences in the ionization of this compound and its degradants, which can significantly alter retention times and selectivity.

  • Temperature: Adjust the column temperature to improve peak shape and resolution.

  • Flow Rate: Optimize the flow rate for efficiency and run time.

Phase 3: Method Validation Once an optimal separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

  • Specificity (including peak purity analysis using a PDA detector)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Method Goal: Stability-Indicating Assay screening Screening: Column, Mobile Phase, λmax start->screening stress Analyze Forced Degradation Samples screening->stress optimize Optimize: Gradient, pH, Temp. stress->optimize specificity Specificity / Peak Purity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness final Validated Stability-Indicating Method linearity->final accuracy->final precision->final lod_loq->final robustness->final

Logical Flow for Stability-Indicating Method Development.

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of this compound's solubility and stability. Although specific experimental data for this compound is scarce, the protocols and principles outlined herein are based on established scientific and regulatory standards for alkaloids and natural products. By systematically applying these methodologies, researchers and drug developers can generate the critical data necessary to advance this compound through the research and development pipeline, ensuring a thorough understanding of its physicochemical properties for formulation, manufacturing, and regulatory purposes.

References

Potential Therapeutic Targets of Flavokawin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is necessary before proceeding. The initial search for "Alpinine" did not yield specific results for a compound with that exact name. It is highly probable that this is a typographical error and the intended subject may be related to the genus Alpinia, which is known for its medicinal properties and bioactive compounds.

The search results provided information on various species of Alpinia, such as Alpinia mutica and Alpinia officinarum, and highlighted several compounds with therapeutic potential, including flavokawin B, 5,6-dehydrokawain, pinostrobin, and pinocembrin. Among these, flavokawin B was noted for its potent cytotoxic activity against cancer cells.

Therefore, this technical guide will proceed with the assumption that the user is interested in the therapeutic targets of bioactive compounds from the Alpinia genus, with a specific focus on Flavokawin B as a prime example. Should "this compound" be a distinct, newly discovered, or less common compound not captured in the initial broad search, we recommend providing a more specific query for a targeted analysis.

The following guide on the potential therapeutic targets of Flavokawin B is structured to meet the core requirements of the request, providing in-depth technical information for researchers, scientists, and drug development professionals.

Introduction

Flavokawain B is a chalcone (B49325), a type of natural phenol, found in plants of the Alpinia genus, which belongs to the ginger family (Zingiberaceae). Traditional medicine has long utilized extracts from Alpinia species for their anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Modern phytochemical investigations have isolated and characterized numerous bioactive compounds, with flavokawain B emerging as a particularly promising candidate for drug development due to its significant cytotoxic effects against various cancer cell lines.[3] This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and mechanisms of action of flavokawin B, supported by available quantitative data and experimental methodologies.

Data Presentation: Quantitative Analysis of Flavokawain B Activity

The following table summarizes the reported cytotoxic activity of flavokawain B against a human T4 lymphoblastoid (CEM-SS) cancer cell line.

Compound/ExtractCell LineIC50 Value (µg/mL)Reference
Flavokawin BCEM-SS1.86 ± 0.37[3]
Alpinia mutica (crude extracts)CEM-SS< 19[3]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.[4][5] A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of flavokawain B's biological activity.

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human T4 lymphoblastoid (CEM-SS) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a specific density. After allowing the cells to attach (for adherent cells) or stabilize, they are treated with various concentrations of flavokawain B (or the crude extract) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (e.g., DMSO) are also included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Antimicrobial Activity (Disk Diffusion Assay)

This protocol is used to assess the antimicrobial properties of a compound.

  • Microorganism Culture: Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) are cultured in a suitable broth medium to a specific turbidity.

  • Agar (B569324) Plate Preparation: A sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound (flavokawain B or crude extracts) and placed on the surface of the inoculated agar plates. A standard antibiotic is used as a positive control, and a disk with the solvent is used as a negative control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Signaling Pathways and Mechanisms of Action

The primary therapeutic potential of flavokawain B appears to be in oncology, driven by its cytotoxic effects. While the precise signaling pathways targeted by flavokawain B are still under investigation, its mechanism of action is likely to involve the induction of apoptosis (programmed cell death) in cancer cells.

Diagram: Proposed Apoptotic Pathway Induced by Flavokawin B

FlavokawinB_Apoptosis FlavokawinB Flavokawin B CancerCell Cancer Cell FlavokawinB->CancerCell Enters cell Mitochondria Mitochondria CancerCell->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway activated by Flavokawin B in cancer cells.

This proposed pathway suggests that flavokawain B may induce apoptosis through the intrinsic or mitochondrial pathway. This involves causing stress to the mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are enzymes that execute the process of apoptosis.

Future Research Directions

Further research is necessary to fully elucidate the therapeutic potential of flavokawin B. Key areas for future investigation include:

  • Target Identification: Identifying the specific molecular targets of flavokawain B within cancer cells.

  • Pathway Analysis: Detailed investigation of the signaling pathways modulated by flavokawain B, including its effects on cell cycle regulation, angiogenesis, and metastasis.

  • In Vivo Studies: Evaluating the efficacy and safety of flavokawain B in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of flavokawain B to identify compounds with improved potency and selectivity.

Flavokawin B, a natural chalcone from the Alpinia genus, has demonstrated significant cytotoxic activity against cancer cells, making it a promising lead compound for the development of new anticancer therapies. While its precise mechanism of action is still being unraveled, it is likely to involve the induction of apoptosis. Further research into its molecular targets and signaling pathways will be crucial for advancing this compound through the drug development pipeline. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of flavokawin B and other related natural products.

References

In Silico Modeling of Alpinine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of computational methodologies to identify and characterize the molecular interactions of Alpinine, a natural alkaloid with therapeutic potential.

This technical guide provides a comprehensive framework for the in silico modeling of this compound, an alkaloid isolated from Papaver bracteatum.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines a systematic approach to predict and analyze the interactions of this compound with its biological targets. Given the limited direct experimental data on this compound's mechanism of action, this guide emphasizes a robust, predictive workflow, integrating target identification, molecular docking, and molecular dynamics simulations. Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and comparative studies.

Introduction to this compound and its Physicochemical Properties

This compound is a structurally complex alkaloid with the chemical formula C₂₃H₂₉NO₆.[2] As a natural product, its therapeutic potential remains largely unexplored, making it an intriguing candidate for computational drug discovery efforts. A thorough understanding of its physicochemical properties is the foundation for any in silico investigation.

PropertyValueSource
PubChem CID 442162--INVALID-LINK--
Molecular Formula C₂₃H₂₉NO₆--INVALID-LINK--
Molecular Weight 415.48 g/mol --INVALID-LINK--
SMILES CN1C2C(C3=CC(=C(C=C3OC2(C1CC4=CC(=C(C=C4)OC)OC)O)OC)OC)O--INVALID-LINK--

In Silico Target Prediction: A Multi-Platform Approach

The initial and most critical step in modeling this compound's interactions is the identification of its potential biological targets. In the absence of extensive experimental data, a consensus approach employing multiple web-based target prediction servers is recommended to enhance the confidence of the predictions. This guide proposes the use of SwissTargetPrediction, BindingDB, and TargetHunter.

Proposed Workflow for Target Identification

The following diagram illustrates the proposed workflow for identifying and prioritizing potential protein targets of this compound.

G cluster_0 Input cluster_1 Target Prediction Platforms cluster_2 Result Consolidation & Prioritization cluster_3 Target Analysis & Selection Alpinine_SMILES This compound SMILES String SwissTargetPrediction SwissTargetPrediction Alpinine_SMILES->SwissTargetPrediction BindingDB BindingDB Alpinine_SMILES->BindingDB TargetHunter TargetHunter Alpinine_SMILES->TargetHunter Consolidate Consolidate Predicted Targets SwissTargetPrediction->Consolidate BindingDB->Consolidate TargetHunter->Consolidate Prioritize Prioritize by Score & Frequency Consolidate->Prioritize Analyze Analyze Biological Function & Pathway Involvement Prioritize->Analyze Select Select High-Confidence Targets Analyze->Select

Caption: Workflow for in silico target identification of this compound.
Experimental Protocol: Target Prediction

  • Obtain this compound's SMILES String: Retrieve the canonical SMILES string for this compound from the PubChem database (CID: 442162).

  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.[1][2][3]

    • Paste the SMILES string into the input field.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction.

  • BindingDB:

    • Access the "Find my Compound's Targets" tool on the BindingDB website.[3][4]

    • Input the SMILES string.

    • Perform a similarity search.[5][6]

  • TargetHunter:

    • Utilize the TargetHunter web server for target prediction based on chemical similarity.[7][8][9]

    • Submit the SMILES string of this compound for analysis.

  • Data Consolidation and Prioritization:

    • Compile the lists of predicted targets from all three platforms.

    • Prioritize targets that appear across multiple platforms and have high prediction scores or probabilities.

Molecular Docking of this compound to Predicted Targets

Once high-confidence targets are identified, molecular docking is employed to predict the preferred binding orientation and affinity of this compound to the protein's binding site.

Hypothetical High-Confidence Target: Mitogen-activated protein kinase 1 (MAPK1)

For the purpose of this guide, we will proceed with a hypothetical high-confidence target, Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2. This selection is for illustrative purposes to demonstrate the subsequent steps of the in silico workflow. The actual targets for this compound would be determined by the results of the target prediction step.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the 3D structure of human MAPK1 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for example, PDB ID: 4QTB.

    • Using molecular modeling software (e.g., AutoDockTools, Chimera, PyMOL), prepare the protein by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Defining the docking grid box around the known active site of the protein.

  • Ligand Preparation:

    • Generate a 3D conformation of the this compound structure from its SMILES string using a tool like Open Babel or the functionality within your docking software.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the this compound molecule.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina.

    • Set the prepared protein and ligand files as input.

    • Configure the search parameters (e.g., exhaustiveness).

    • Run the docking simulation.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

Data Presentation: Docking Results

Summarize the quantitative results of the molecular docking in a clear, tabular format.

Target ProteinPDB IDThis compound Binding Affinity (kcal/mol)Key Interacting Residues
MAPK1 (ERK2)4QTB[Predicted Value][e.g., LYS54, GLN105, ASP106]
[Other Target 1][PDB ID][Predicted Value][Key Residues]
[Other Target 2][PDB ID][Predicted Value][Key Residues]

Molecular Dynamics Simulation of the this compound-Target Complex

To assess the stability of the predicted binding pose and to gain insights into the dynamic behavior of the this compound-target complex, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Use the top-ranked docked complex of this compound and the target protein (e.g., MAPK1) as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the this compound ligand (e.g., using Antechamber or a similar tool).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor key intermolecular interactions (e.g., hydrogen bonds) between this compound and the target protein throughout the simulation.

Data Presentation: MD Simulation Results

Present the key quantitative data from the MD simulation in a structured table.

Simulation MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)[Value][Value][e.g., Indicates overall protein stability]
Ligand RMSD (Å)[Value][Value][e.g., Shows stability of this compound in the binding pocket]
Number of H-bonds[Value][Value][e.g., Quantifies a key interaction type]

Signaling Pathway Visualization

To contextualize the potential biological impact of this compound's interaction with its predicted targets, it is essential to visualize the relevant signaling pathways.

MAPK/ERK Signaling Pathway

Inhibition of MAPK1 (ERK2) by this compound would modulate the MAPK/ERK signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation This compound This compound ERK ERK1/2 (MAPK1) This compound->ERK Inhibition Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Caption: The MAPK/ERK signaling pathway and the putative inhibitory role of this compound.

Conclusion

This technical guide provides a structured in silico workflow for investigating the molecular interactions of this compound. By combining robust target prediction methodologies with detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding this compound's mechanism of action. The presented data visualization and presentation formats are designed to facilitate clear communication and comparison of results. The successful application of this computational framework will pave the way for further experimental validation and the potential development of this compound as a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive literature review of alpinine-related compounds, with a primary focus on alpinetin (B1665720) due to the limited specific data available for this compound. The genus Alpinia, a member of the ginger family (Zingiberaceae), is a rich source of various bioactive phytochemicals, including flavonoids, diarylheptanoids, and terpenoids.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide will delve into the pharmacological properties, mechanisms of action, and experimental protocols related to key compounds isolated from Alpinia species, presenting quantitative data in structured tables and illustrating key signaling pathways and workflows with detailed diagrams. While "this compound" is a distinct chemical entity, the vast majority of published research has focused on the structurally similar and more abundant flavonoid, "alpinetin".[2][3] Therefore, alpinetin will serve as the primary subject of this review, supplemented with information on other relevant compounds from the Alpinia genus.

Pharmacological Activities of Alpinetin and Related Compounds

Alpinetin, a flavonoid found in several Alpinia species, has demonstrated a wide array of pharmacological effects.[3] Extensive research has highlighted its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Other compounds from the Alpinia genus, such as those from Alpinia zerumbet, also exhibit significant biological activities, including antioxidant and cytotoxic effects.[4]

Anti-inflammatory Activity

Alpinetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It can suppress the production of pro-inflammatory mediators and cytokines.

Anticancer Activity

The anticancer properties of alpinetin and other compounds from Alpinia, such as 5,6-dehydrokawain (DK) from Alpinia zerumbet, have been investigated in various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis.

Neuroprotective Effects

Emerging evidence suggests that compounds from Alpinia species may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Data on Bioactive Compounds from Alpinia Species

The following tables summarize the quantitative data, such as IC50 values, for the biological activities of alpinetin and other key compounds from the Alpinia genus.

CompoundCell LineActivityIC50 ValueReference
5,6-dehydrokawain (DK)MCF-7 (Breast Carcinoma)Anti-proliferative3.08 µg/mL
5,6-dehydrokawain (DK)Hep-G2 (Liver Carcinoma)Anti-proliferative6.8 µg/mL
5,6-dehydrokawain (DK)HEP-2 (Larynx Carcinoma)Anti-proliferative8.7 µg/mL
Alpinia zerumbet rhizome aqueous extractDPPH scavengingAntioxidant25.31 ± 0.67 μg/ml
Alpinia zerumbet seed aqueous extractDPPH scavengingAntioxidant10.33 ± 0.03 μg/ml
Alpinia zerumbet rhizome aqueous extractABTS radical scavengingAntioxidant73.94 ± 1.23 μg/ml
Alpinia zerumbet seed aqueous extractABTS radical scavengingAntioxidant84.29 ± 0.72 μg/ml
5,6-dehydrokawain (DK)DPPH scavengingAntioxidant122.14 ± 1.40 μg/ml
5,6-dehydrokawain (DK)ABTS radical scavengingAntioxidant110.08 ± 3.34 μg/ml
5,6-dehydrokawain (DK)Collagenase inhibitionAnti-skin disease24.93 ± 0.97 μg/ml
5,6-dehydrokawain (DK)Elastase inhibitionAnti-skin disease19.41 ± 0.61 μg/ml
5,6-dehydrokawain (DK)Hyaluronidase inhibitionAnti-skin disease19.48 ± 0.24 μg/ml
5,6-dehydrokawain (DK)Tyrosinase inhibitionAnti-skin disease76.67 ± 0.50 μg/ml

Table 1: In Vitro Biological Activities of Compounds from Alpinia Species.

ExtractBacterial StrainActivityMIC ValueReference
50% hydroethanolic extract of Alpinia zerumbet rhizomesStaphylococcus aureusAntibacterial8 mg/mL
50% hydroethanolic extract of Alpinia zerumbet rhizomesEscherichia coliAntibacterial8 mg/mL
50% hydroethanolic extract of Alpinia zerumbet rhizomesShigella flexneriAntibacterial8 mg/mL
50% hydroethanolic extract of Alpinia zerumbet rhizomesEnterococcus faecalisAntibacterial16 mg/mL

Table 2: Antibacterial Activity of Alpinia zerumbet Extract.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Alpinia species, as cited in the literature.

Extraction and Isolation of Flavonoids from Alpinia zerumbet Leaves

Objective: To extract flavonoids, including rutin (B1680289) and kaempferol-3-O-glucuronide, from the leaves of Alpinia zerumbet.

Materials and Methods:

  • Plant Material: Dried leaves of Alpinia zerumbet are collected and macerated.

  • Solvents: 70% ethanol (B145695) or distilled water are used for extraction.

  • Extraction Techniques: Several methods can be employed and compared for efficiency:

    • Shaking Maceration: The plant material is soaked in the solvent and agitated on a shaker at 100 rpm.

    • Ultrasonic Bath: The extraction is facilitated using an ultrasonic bath (e.g., 40 kHz).

    • Microwave-Assisted Extraction: A commercial microwave is used at full power for a short duration.

    • Stirring: The plant material is stirred in the solvent.

  • Filtration and Concentration: The crude extracts are filtered under a vacuum. Aqueous extracts are lyophilized, while hydroalcoholic extracts are evaporated to dryness under reduced pressure at 60°C.

  • Analysis: The presence and quantity of flavonoids are determined using Thin Layer Chromatography (TLC) and reversed-phase High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay of Alpinia zerumbet Extracts

Objective: To evaluate the antitumor activity of Alpinia zerumbet extracts against cancer cells.

Materials and Methods:

  • Cell Line: Ehrlich ascites carcinoma (EAC) cells are used.

  • Extract Preparation: Dichloromethane (CH2Cl2) and methanol (B129727) (MeOH) extracts of Alpinia zerumbet flowers are prepared.

  • Cytotoxicity Assay: The in vitro cytotoxic effect of the extracts is evaluated using a suitable method, such as the trypan blue exclusion assay, at varying concentrations (e.g., 25, 50, and 100 µg/mL).

  • Incubation: Cells are incubated with the extracts for a specified period (e.g., 3 hours) at 37°C in a 5% CO2 atmosphere.

  • Data Analysis: Cell viability is determined, and the IC50 value is calculated to assess the potency of the extracts.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of alpinetin and related compounds are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and immune responses. Alpinetin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Alpinetin Alpinetin IKK_complex IKK Complex Alpinetin->IKK_complex Inhibits IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Degradation IkB->Degradation Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Activation Nucleus Nucleus NF_kB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NF_kB_active_n Active NF-κB NF_kB_active_n->Gene_Expression Induces MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Activates Alpinetin Alpinetin Alpinetin->MEK Inhibits Alpinetin->ERK Inhibits Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates PPARg_Signaling_Pathway Alpinetin Alpinetin PPARg PPARγ Alpinetin->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Effects Biological Effects (Anti-inflammatory, etc.) Target_Genes->Biological_Effects

References

Methodological & Application

Application Note: Extraction and Isolation of Bioactive Flavonoids from Alpinia Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Alpinia, belonging to the Zingiberaceae family, comprises a diverse group of perennial herbs widely used in traditional medicine and as culinary spices.[1] These plants are rich sources of various bioactive secondary metabolites, including flavonoids, diarylheptanoids, and terpenoids, which have demonstrated a wide spectrum of pharmacological activities.[1] This application note provides a detailed protocol for the extraction and isolation of flavonoids, a significant class of bioactive compounds found in Alpinia species such as Alpinia zerumbet and Alpinia officinarum. The described methods are intended for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The efficiency of flavonoid extraction is influenced by the chosen solvent and extraction technique. The following table summarizes quantitative data from studies on flavonoid extraction from Alpinia zerumbet leaves.

Extraction MethodSolventExtraction TimeYield (%)Relative Concentration (mg/g dried leaves)
Rutin
Shaking Maceration70% Ethanol (B145695)24 hours8.0 ± 0.50.5 ± 0.0
Ultrasonic70% Ethanol30 minutes11.0 ± 1.01.5 ± 0.1
Microwave70% Ethanol1 minute14.0 ± 1.21.0 ± 0.1
Stirring70% Ethanol30 minutes12.0 ± 0.80.8 ± 0.1

Data synthesized from studies on Alpinia zerumbet leaves.[2][3][4]

Experimental Protocols

This section details the step-by-step procedures for the extraction, fractionation, and isolation of flavonoids from Alpinia plant material.

1. Plant Material Preparation

  • Collection and Identification: Collect fresh plant material (e.g., rhizomes or leaves) from a verified Alpinia species. A voucher specimen should be deposited in a recognized herbarium for authentication.

  • Drying: Clean the plant material and dry it in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (40-60°C) until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

This protocol describes a maceration-based extraction method. Alternative methods like ultrasonic or microwave-assisted extraction can also be employed for higher efficiency and shorter extraction times.

  • Maceration:

    • Weigh the powdered plant material and place it in a large glass container.

    • Add a suitable solvent, such as 70% ethanol or methanol (B129727), in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates from all extractions.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

    • Dry the crude extract completely in a vacuum oven or desiccator and record the final weight to calculate the extraction yield.

3. Fractionation (Liquid-Liquid Extraction)

Fractionation of the crude extract is performed to separate compounds based on their polarity.

  • Suspend the dried crude extract in distilled water.

  • Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • For each solvent, mix it with the aqueous suspension in a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the solvent layer and repeat the extraction three times for each solvent.

  • Concentrate each solvent fraction using a rotary evaporator to obtain the respective fractions. The flavonoid content is typically enriched in the ethyl acetate and n-butanol fractions.

4. Isolation and Purification (Column Chromatography)

Further isolation of individual flavonoids is achieved through chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

    • Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of solvents with increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate or methanol.

    • Collect the eluate in fractions of equal volume.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Spot the fractions on the TLC plate and develop it in a suitable mobile phase (e.g., a mixture of chloroform and methanol).

    • Visualize the spots under UV light (254 nm and 365 nm) or by spraying with a suitable visualizing agent (e.g., sulfuric acid followed by heating).

    • Combine the fractions that show similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the combined fractions containing the target flavonoid to Prep-HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound (e.g., a gradient of methanol and water with a small percentage of acetic acid).

    • Collect the peaks corresponding to the pure flavonoid and evaporate the solvent to obtain the isolated compound.

5. Structure Elucidation

The chemical structure of the isolated pure compound can be determined using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Visualizations

Experimental Workflow for Flavonoid Isolation

Extraction_Isolation_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_isolation 4. Isolation & Purification cluster_analysis 5. Structural Analysis plant_material Plant Material (Alpinia sp.) drying Drying (40-60°C) plant_material->drying grinding Grinding drying->grinding maceration Maceration (e.g., 70% Ethanol) grinding->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract liquid_liquid Liquid-Liquid Extraction crude_extract->liquid_liquid fractions Solvent Fractions (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) liquid_liquid->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure Flavonoid prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->analysis

Caption: Workflow for the extraction and isolation of flavonoids.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Alpinine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of Alpinine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for researchers, scientists, and professionals in drug development and natural product analysis. It outlines the essential chromatographic conditions, sample preparation protocols, and method validation parameters. Please note that as "this compound" is not a clearly identified compound in the scientific literature, this document serves as a detailed template. The user must adapt and validate this method for their specific, correctly identified analyte.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a cornerstone in pharmaceutical analysis, quality control, and research and development due to its high resolution, sensitivity, and accuracy. This application note details a reversed-phase HPLC (RP-HPLC) method, which is a common and versatile approach for the analysis of a wide range of small molecules, including alkaloids and other natural products.

Principle of the Method

The separation in this RP-HPLC method is based on the partitioning of the analyte, this compound, between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The components of the sample are carried through the column by the mobile phase. Analytes with higher polarity will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The eluted compounds are detected by a UV detector at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.

Experimental Protocols

Instrumentation and Apparatus
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents and Materials
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

  • Solvents for sample extraction (e.g., methanol, ethanol)

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the HPLC analysis of a small molecule like an alkaloid. These parameters should be optimized for the specific analyte.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound (e.g., 254 nm)
Injection Volume 10 µL
Preparation of Solutions

3.4.1. Standard Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the same solvent.

3.4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., plant material, biological fluid, formulation). A general procedure for a solid matrix is outlined below.

  • Accurately weigh a known amount of the homogenized sample.

  • Add a suitable extraction solvent (e.g., methanol). The solvent-to-sample ratio should be optimized.

  • Extract the analyte using a method such as sonication or vortexing for a defined period.

  • Centrifuge the extract to pellet the solid material.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • If the expected concentration is too high, dilute the filtered extract with the mobile phase.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed if a PDA detector is used.
Linearity A linear relationship between the concentration and the peak area should be established. The correlation coefficient (r²) should be > 0.999.
Range The range over which the method is linear, accurate, and precise.
Accuracy The recovery of the analyte should be within an acceptable range (e.g., 98-102%). This is often assessed by spiking a blank matrix with known amounts of the analyte.
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be < 2%. - Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days should be < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
RSD of Peak Area ≤ 2% (for n=6)
RSD of Retention Time ≤ 1% (for n=6)
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
> 0.999
Table 3: Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=3 days)
Low QCExample ValueExample Value< 2%< 2%
Mid QCExample ValueExample Value< 2%< 2%
High QCExample ValueExample Value< 2%< 2%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Figure 1: General experimental workflow for HPLC analysis of this compound.

HPLC_Troubleshooting Start Problem Observed No_Peaks No Peaks or Very Small Peaks Start->No_Peaks Split_Peaks Split or Tailing Peaks Start->Split_Peaks Retention_Shift Retention Time Shift Start->Retention_Shift Check_Injection Check Autosampler/Injection No_Peaks->Check_Injection Is sample being injected? Check_Flow Check Pump/Flow Rate No_Peaks->Check_Flow Is there flow? Check_Detector Check Detector Lamp/Settings No_Peaks->Check_Detector Is detector on? Column_Contamination Column Contamination/Void Split_Peaks->Column_Contamination Flush or replace column Sample_Overload Sample Overload Split_Peaks->Sample_Overload Dilute sample Incompatible_Solvent Sample Solvent Incompatible with Mobile Phase Split_Peaks->Incompatible_Solvent Dissolve sample in mobile phase Mobile_Phase_Change Change in Mobile Phase Composition Retention_Shift->Mobile_Phase_Change Prepare fresh mobile phase Column_Aging Column Aging Retention_Shift->Column_Aging Equilibrate or replace column Temperature_Fluctuation Column Temperature Fluctuation Retention_Shift->Temperature_Fluctuation Check oven temperature

Figure 2: Troubleshooting guide for common HPLC issues.

Application Note: Quantitative Analysis of Alpinine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinine, a compound of interest from the Alpinia genus, belongs to a class of natural products with significant therapeutic potential. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its high sensitivity and selectivity.

While specific data for this compound is not widely available, this application note leverages established methodologies for structurally similar and co-occurring compounds found in Alpinia species, such as Alpinetin, Chrysin, and Tectochrysin, to provide a robust framework for method development and validation.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from methods for analyzing flavonoids in rat plasma and can be optimized for this compound.[1][2]

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard: Add 20 µL of a suitable internal standard (IS) working solution. The choice of IS should be based on structural similarity and chromatographic behavior relative to this compound.

  • Protein Precipitation: Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Method

The following parameters are based on the analysis of flavonoids and can be used as a starting point for this compound.

ParameterValue
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol[2] or Acetonitrile
Flow Rate 0.3 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 5 µL[1]

Gradient Elution Program:

A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.[1] The specific gradient profile should be optimized for the best separation of this compound and any potential metabolites.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is ideal for quantitative analysis.[1] For metabolite identification, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is recommended.[1]

ParameterValue
MS System Triple Quadrupole Mass Spectrometer or Q-TOF[1]
Ionization Source Electrospray Ionization (ESI)[1]
Polarity Positive Ion Mode[1][2] (Negative mode should also be tested)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification[2]

MRM Transitions:

The precursor ion (Q1) will be the [M+H]+ adduct of this compound. Product ions (Q3) are determined by infusing a standard solution of this compound and performing a product ion scan. As a reference, the transitions for related compounds are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ChrysinTo be determinedTo be determined
TectochrysinTo be determinedTo be determined
Paclitaxel (IS)To be determinedTo be determined

Data Presentation

The following tables summarize quantitative data for related compounds, which can serve as a benchmark for this compound analysis.

Table 1: Pharmacokinetic Parameters of Alpinetin in Rats [1]

AdministrationDoseCmax (µg/L)AUC(0-t) (µg/L·h)Absolute Bioavailability
Oral5 mg/kg385.633 ± 91.192783.623 ± 296.957~15.1%
Oral20 mg/kg167.020 ± 43.958906.058 ± 402.669~15.1%

Table 2: Pharmacokinetic Parameters of a Metabolite of 5-Methoxypinocembroside (related to Alpinetin) [1]

ParameterValue (Mean ± SD)Unit
Cmax70.7 ± 44.4ng/mL
Tmax0.4 ± 0.5h
AUC(0-t)266.7 ± 146.2µg/L·h

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection data_analysis Data Analysis (Quantification) detection->data_analysis Data Acquisition & Processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

metabolic_pathway cluster_phase_II Phase II Metabolism Alpinetin Alpinetin (Parent Drug) Glucuronidation Glucuronidation Alpinetin->Glucuronidation Sulfation Sulfation Alpinetin->Sulfation Demethylation Demethylation (Phase I) Alpinetin->Demethylation Metabolite1 Alpinetin Glucuronide Glucuronidation->Metabolite1 Metabolite2 Alpinetin Sulfate Sulfation->Metabolite2 Metabolite3 Demethylated Alpinetin Demethylation->Metabolite3

Caption: Potential metabolic pathways of Alpinetin.[1]

Discussion

The provided protocols, based on the analysis of related flavonoids and alkaloids, offer a solid foundation for developing a validated LC-MS/MS method for this compound. Key steps for method development will include optimizing the sample preparation to ensure efficient extraction and minimal matrix effects, fine-tuning the chromatographic conditions for optimal separation from endogenous interferences, and determining the specific mass spectrometric parameters for this compound, including the most sensitive and specific MRM transitions.

For metabolite identification, a high-resolution mass spectrometer will be invaluable. By comparing the fragmentation patterns of the parent drug with those of its metabolites, structural elucidation can be achieved. Common metabolic transformations for compounds of this class include glucuronidation, sulfation, and demethylation.[1]

Conclusion

This application note provides a comprehensive starting point for researchers and scientists embarking on the LC-MS analysis of this compound. By adapting and optimizing the detailed protocols herein, a robust and reliable method can be established for the quantification of this compound in biological matrices, thereby facilitating further research and development of this promising natural product.

References

Application Notes and Protocols for the Synthesis and Purification of Alpinetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of Alpinetin derivatives. Alpinetin, a naturally occurring flavanone (B1672756), and its derivatives are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The protocols outlined below are based on established synthetic and purification strategies for flavonoids.

I. Synthesis of Alpinetin Derivatives

The primary synthetic route to Alpinetin and its derivatives involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by an acid-catalyzed intramolecular cyclization to yield the flavanone core.[4][5] Further modifications, such as substitution at the 7-hydroxyl group or formation of Schiff bases, can be performed to generate a library of derivatives.

Protocol 1: General Synthesis of Flavanone Derivatives via Claisen-Schmidt Condensation and Cyclization

This protocol describes a two-step process to synthesize flavanone derivatives.

Step 1: Synthesis of Chalcone Intermediate

  • Reaction Setup: To a solution of an appropriate 2'-hydroxyacetophenone (B8834) (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (B145695) (20 mL), add a catalytic amount of a strong base such as 40% aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.

Step 2: Cyclization to Flavanone

  • Reaction Setup: Dissolve the purified chalcone (1.0 mmol) in ethanol or a similar protic solvent.

  • Reaction Execution: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the flavanone derivative.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Synthesis of Alpinetin Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives from a flavanone core.

  • Reaction Setup: In a round-bottom flask, dissolve the parent flavanone derivative (e.g., an amino-substituted Alpinetin derivative) (1.0 mmol) in ethanol (20 mL).

  • Reaction Execution: Add an equimolar amount of a substituted aldehyde or ketone (1.0 mmol) and a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The Schiff base derivative may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitated solid by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data for Synthesis

The following table summarizes representative yields for the synthesis of flavanone derivatives and related compounds.

Compound TypeStarting MaterialsCatalyst/ConditionsYield (%)Reference
Chalcone DerivativesSubstituted Acetophenones and BenzaldehydesMicrowave irradiation77-93%
Flavanone Derivatives2'-hydroxychalconesAcid-catalyzed cyclization>80%
Schiff Base DerivativesAmine compound and AldehydeEthanol, reflux85%

II. Purification of Alpinetin Derivatives

The choice of purification method depends on the scale of the synthesis and the purity requirements. Common techniques include column chromatography, High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).

Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for the separation and purification of natural products.

  • Solvent System Preparation: Prepare a two-phase solvent system. A commonly used system for the separation of Alpinetin is n-hexane-ethyl acetate-methanol-water (5:5:7:3 v/v/v/v). Equilibrate the solvent system in a separatory funnel and separate the two phases.

  • HSCCC Instrument Setup: Fill the multilayer coil column with the stationary phase (the upper phase of the solvent system).

  • Sample Loading: Dissolve the crude extract or synthetic mixture in a small volume of the biphasic solvent system and inject it into the column.

  • Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800 rpm).

  • Fraction Collection and Analysis: Monitor the effluent with a UV detector and collect fractions. Analyze the fractions by HPLC to identify those containing the pure compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Alpinetin derivative.

Quantitative Data for Purification

The following table presents purification data for Alpinetin from a crude extract using HSCCC.

CompoundStarting MaterialPurification MethodPurity (%)Yield (mg from 100mg crude)Reference
AlpinetinCrude extract of Alpinia katsumadaiHSCCC98.1%17.2 mg
CardamominCrude extract of Alpinia katsumadaiHSCCC99.2%25.1 mg
Protocol 4: General Purification by Column Chromatography and HPLC
  • Column Chromatography (Initial Purification):

    • Stationary Phase: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

    • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine fractions containing the desired compound.

  • Preparative HPLC (Final Purification):

    • Column and Mobile Phase: Use a reverse-phase C18 column with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and/or water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

    • Method Development: Develop an isocratic or gradient elution method on an analytical HPLC system to achieve good separation of the target compound from impurities.

    • Scale-up: Scale up the separation to a preparative HPLC system.

    • Fraction Collection and Isolation: Collect the peak corresponding to the pure product and remove the solvent under reduced pressure.

III. Signaling Pathway Modulation by Alpinetin Derivatives

Alpinetin has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

Alpinetin has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. It can suppress the phosphorylation of IκBα, preventing its degradation and thereby sequestering the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB_p65_p50 IkB p65 p50 IKK->IkB_p65_p50 Phosphorylates IkB IkB IkB p65 p65 p50 p50 Proteasome Proteasome IkB_p65_p50->Proteasome Ubiquitination & Degradation of IkB p65_p50 p65 p50 IkB_p65_p50->p65_p50 Alpinetin Alpinetin Alpinetin->IKK Inhibits p65_p50_n p65 p50 p65_p50->p65_p50_n Translocation DNA DNA p65_p50_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Alpinetin's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Alpinetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of antioxidant and cytoprotective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Targets Nrf2 for degradation Nrf2 Nrf2 Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Alpinetin Alpinetin Alpinetin->Nrf2_free Promotes stabilization & translocation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Maf Maf Nrf2_Maf Nrf2 Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Transcription Nrf2_nMaf Nrf2_nMaf Nrf2_nMaf->Nrf2_Maf workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation start Starting Materials (Acetophenone, Benzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone flavanone Acid-Catalyzed Cyclization (Flavanone Synthesis) chalcone->flavanone derivatization Further Derivatization (e.g., Schiff Base) flavanone->derivatization crude Crude Product derivatization->crude column Column Chromatography crude->column hplc Preparative HPLC / HSCCC column->hplc pure Pure Derivative hplc->pure analysis Structural Analysis (NMR, MS) pure->analysis cell_culture In vitro Assays (Cell Viability, etc.) pure->cell_culture pathway_analysis Signaling Pathway Analysis (Western Blot) cell_culture->pathway_analysis animal_models In vivo Studies (Animal Models) pathway_analysis->animal_models

References

Application Notes and Protocols: Cell-Based Assays for Testing Alpinine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinine is a novel bioactive compound isolated from the rhizomes of Alpinia, a genus of plants known for its rich diversity of phytochemicals with therapeutic potential. Preliminary studies on extracts from the Alpinia genus have indicated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] These application notes provide a comprehensive guide to a panel of cell-based assays designed to rigorously evaluate the efficacy of this compound and elucidate its mechanism of action. The following protocols are intended to serve as a foundational framework for researchers in drug discovery and development.

Cell-based assays offer a more physiologically relevant context compared to biochemical assays, enabling the assessment of a compound's activity within a cellular environment.[4][5] This is crucial for understanding how a compound like this compound might behave in a complex biological system. The assays described herein will focus on three key areas of potential therapeutic relevance for this compound: cytotoxicity against cancer cells, modulation of inflammatory pathways, and antioxidant activity.

Section 1: Cytotoxicity Assays

A primary screening step for many potential anti-cancer compounds is the evaluation of their cytotoxic effects on cancer cell lines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) should be calculated.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.21 ± 0.0796.8
11.05 ± 0.0684.0
100.68 ± 0.0554.4
500.23 ± 0.0318.4
1000.11 ± 0.028.8

IC50 Value: ~12.5 µM

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound at various concentrations incubate_24h->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

To determine if the cytotoxic effect of this compound is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

Data Presentation:

The data will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.2 ± 1.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (10 µM)60.8 ± 3.225.4 ± 2.110.3 ± 1.83.5 ± 0.7
This compound (25 µM)25.1 ± 2.848.7 ± 3.522.6 ± 2.43.6 ± 0.6

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis.

Section 2: Anti-inflammatory Assays

Chronic inflammation is implicated in various diseases. Evaluating the anti-inflammatory potential of this compound is therefore of significant interest.

Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for inflammation. Nitric oxide (NO) is a key inflammatory mediator.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (NED solution).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared.

Data Presentation:

TreatmentNO Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control2.5 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (1 µM)38.2 ± 2.516.6
LPS + this compound (5 µM)25.1 ± 1.945.2
LPS + this compound (10 µM)12.6 ± 1.172.5
Pro-inflammatory Cytokine Measurement (ELISA)

The effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Stimulation:

    • Follow the same cell seeding and treatment protocol as for the NO assay.

  • ELISA:

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (10 µM)480 ± 45350 ± 32

Hypothetical Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines This compound This compound This compound->IKK This compound->NFkB

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Section 3: Antioxidant Assays

Reactive oxygen species (ROS) can cause cellular damage. The ability of this compound to mitigate oxidative stress is a key parameter to evaluate.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Experimental Protocol:

  • Cell Seeding and Staining:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate.

    • After 24 hours, wash the cells and incubate with a DCFH-DA probe.

    • Wash away the excess probe.

  • Treatment and Oxidant Addition:

    • Add this compound at various concentrations to the cells.

    • Add a radical generator (e.g., AAPH).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader (excitation 485 nm, emission 538 nm).

Data Presentation:

The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

TreatmentCAA Value (µmol QE/100 µmol)
Quercetin (Control)50.2
This compound (1 µM)15.8
This compound (5 µM)35.4
This compound (10 µM)62.1

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Oxidation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 cells incubate_24h Incubate for 24h seed_cells->incubate_24h stain_probe Stain with DCFH-DA probe incubate_24h->stain_probe add_this compound Add this compound stain_probe->add_this compound add_oxidant Add AAPH (oxidant) add_this compound->add_oxidant read_fluorescence Measure fluorescence over time add_oxidant->read_fluorescence calculate_auc Calculate Area Under Curve read_fluorescence->calculate_auc determine_caa Determine CAA value calculate_auc->determine_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The protocols outlined in these application notes provide a robust starting point for characterizing the biological efficacy of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The integration of quantitative data tables and visual diagrams of workflows and signaling pathways is intended to facilitate experimental design, execution, and data interpretation. Further investigation into the specific molecular targets of this compound will be crucial for its continued development as a potential therapeutic agent.

References

Animal Models for In Vivo Evaluation of Alpinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo effects of Alpinine, a flavonoid with demonstrated neuroprotective, anti-inflammatory, and potential anticancer properties. This document outlines detailed protocols for key experimental models and presents quantitative data in a structured format to facilitate experimental design and data comparison.

Data Presentation: Quantitative In Vivo Efficacy of this compound

The following tables summarize the effective dosages and administration routes of this compound in various animal models based on published studies.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke
Animal ModelThis compound Dosage (mg/kg)Administration RouteTreatment ScheduleKey Findings
Wistar Rats (Middle Cerebral Artery Occlusion)25, 50, 100Intraperitoneal (i.p.)Daily for 3 daysDose-dependent reduction in infarct volume; Increased neuronal density in the cortex and hippocampus.[1]
Table 2: Anti-inflammatory Effects of this compound in a Rat Model of Acute Inflammation
Animal ModelThis compound Dosage (mg/kg)Administration RouteTreatment ScheduleKey Findings
Sprague-Dawley Rats (Carrageenan-induced paw edema)10, 20, 40Intraperitoneal (i.p.)Single dose prior to carrageenan injectionSignificant reduction in paw edema.
Table 3: Anticancer Effects of this compound in a Murine Xenograft Model
Animal ModelCell LineThis compound Dosage (mg/kg)Administration RouteTreatment ScheduleKey Findings
Nude MiceHuman Lung Cancer (A549)50, 100Intraperitoneal (i.p.)DailyInhibition of tumor growth; Induction of apoptosis.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke

1. Animal Model:

  • Adult male Wistar rats (250-300g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Induction of Middle Cerebral Artery Occlusion (MCAO):

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Perform a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal portion of the ECA.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

3. This compound Administration:

  • Prepare this compound solutions in a suitable vehicle (e.g., 10% DMSO in saline).

  • Administer this compound intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg body weight.

  • The first dose should be administered at the onset of reperfusion, followed by daily injections for the next two days.

  • A vehicle control group should receive an equivalent volume of the vehicle.

4. Assessment of Neurological Deficit:

  • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

5. Measurement of Infarct Volume:

  • At the end of the treatment period, euthanize the animals and perfuse the brains with cold saline.

  • Remove the brains and section them into 2 mm coronal slices.

  • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

  • Capture images of the stained sections and quantify the infarct area (pale region) and total brain area using image analysis software.

  • Calculate the infarct volume as a percentage of the total brain volume.

6. Histological Analysis:

  • For neuronal density analysis, fix brain tissue in 4% paraformaldehyde, embed in paraffin, and section.

  • Perform Nissl staining to visualize neurons in the cortex and hippocampus.

  • Count the number of viable neurons in defined regions of interest under a microscope.

Protocol 2: Assessment of Anti-inflammatory Effects of this compound in a Rat Model of Carrageenan-Induced Paw Edema

1. Animal Model:

  • Adult male Sprague-Dawley rats (180-220g).

  • Acclimatize animals for at least one week before the experiment.

2. This compound Administration:

  • Prepare this compound solutions in a suitable vehicle.

  • Administer this compound intraperitoneally (i.p.) at doses of 10, 20, and 40 mg/kg body weight, 30 minutes prior to the induction of inflammation.

  • A control group should receive the vehicle only. A positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).

3. Induction of Paw Edema:

  • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The increase in paw volume is an indicator of the inflammatory edema.

  • Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

5. Biochemical Analysis:

  • At the end of the experiment, euthanize the animals and collect blood and paw tissue.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inflammatory mediators (e.g., PGE2, NO) in the serum and paw tissue homogenates using ELISA or other appropriate assays.

  • Assess the expression of COX-2 and iNOS in the paw tissue using Western blotting or immunohistochemistry.

Protocol 3: Investigation of Anticancer Effects of this compound in a Murine Xenograft Model

1. Animal Model:

  • Immunocompromised mice (e.g., nude mice or SCID mice), 4-6 weeks old.

2. Cell Culture and Implantation:

  • Culture a human cancer cell line (e.g., A549 lung cancer cells) in appropriate media.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

4. This compound Administration:

  • Prepare this compound in a suitable vehicle.

  • Administer this compound intraperitoneally (i.p.) daily at doses of 50 and 100 mg/kg body weight.

  • The control group should receive daily injections of the vehicle.

5. Monitoring Tumor Growth and Animal Health:

  • Measure the tumor dimensions with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the animals throughout the study.

6. Endpoint Analysis:

  • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis.

  • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Conduct Western blot analysis on tumor lysates to investigate the effect of this compound on key signaling proteins.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed mechanisms of action of this compound and the experimental workflows.

neuroprotective_pathway cluster_stimulus Ischemic Stroke cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_outcome Outcome Ischemia Ischemia Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress Inflammation Inflammation Ischemia->Inflammation This compound This compound Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Upregulates JAK2 JAK2 This compound->JAK2 Inhibits Neuronal_Apoptosis Neuronal Apoptosis Inflammation->Neuronal_Apoptosis Promotes Antioxidant_Enzymes->Oxidative_Stress Reduces STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3->Neuronal_Apoptosis Promotes Neuroprotection Neuroprotection Neuronal_Apoptosis->Neuroprotection Reduced

Caption: this compound's neuroprotective mechanism in ischemic stroke.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_outcome Outcome Carrageenan Carrageenan NF_kB_Activation NF-κB Activation Carrageenan->NF_kB_Activation This compound This compound This compound->NF_kB_Activation Inhibits COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression IL6_Production IL-6 Production NF_kB_Activation->IL6_Production Inflammation_Outcome Inflammation COX2_Expression->Inflammation_Outcome IL6_Production->Inflammation_Outcome Reduced_Inflammation Reduced Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

anticancer_workflow Cell_Culture 1. Cancer Cell Culture (e.g., A549) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. This compound Administration (i.p.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Histology, Western Blot) Monitoring->Endpoint

Caption: Experimental workflow for in vivo anticancer studies.

References

Application Notes and Protocols for Alpinine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Alpinine": Initial literature searches did not yield specific information for a compound named "this compound." The following application notes and protocols are based on data available for Alpinetin , a flavonoid isolated from plants of the Alpinia genus, and toxicological data from Alpinia species extracts. It is crucial to verify the specific identity of the test compound before proceeding with any experimental protocol.

Introduction

Alpinetin is a natural flavonoid found in various medicinal plants, notably from the Alpinia genus.[1][2][3] It has garnered significant research interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] These effects are attributed to its ability to modulate multiple signaling pathways.[1][2] This document provides a summary of toxicological data for a related Alpinia extract and a detailed protocol for the administration of Alpinetin to mice in a research setting.

Data Presentation

Toxicological Data

The following table summarizes the available toxicological data for a hydroalcoholic extract of Alpinia speciosa in mice. It is important to note that this data is for a crude extract and not for isolated Alpinetin. Therefore, this information should be used for general guidance and reference only.

Test Substance Animal Model Route of Administration Parameter Value
Hydroalcoholic extract of Alpinia speciosaMiceIntraperitoneal (i.p.)LD500.760 ± 0.126 g/kg
Hydroalcoholic extract of Alpinia speciosaMiceOral (p.o.)LD5010.0 ± 2.5 g/kg

LD50: Lethal dose, 50%

Experimental Protocols

This section outlines a detailed protocol for the oral administration of Alpinetin to mice, based on a study investigating its effects on dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis.

Protocol: Oral Gavage Administration of Alpinetin in a Murine Model of Ulcerative Colitis

Objective: To evaluate the therapeutic efficacy of Alpinetin in a chemically-induced mouse model of ulcerative colitis.

Materials:

  • Alpinetin

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Dextran sulfate sodium (DSS)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal handling and restraint equipment

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization:

    • House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

    • Provide ad libitum access to standard chow and water.

  • Induction of Ulcerative Colitis (DSS Model):

    • Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

    • The control group should receive regular drinking water.

  • Preparation of Alpinetin Suspension:

    • On each day of treatment, prepare fresh suspensions of Alpinetin in the chosen vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Prepare different concentrations to achieve the desired dosages (e.g., 25, 50, and 100 mg/kg body weight).

    • Ensure the suspension is homogenous by vortexing thoroughly before each administration.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into the following groups (n=8-10 per group):

      • Control Group: Receive vehicle orally and regular drinking water.

      • DSS Model Group: Receive vehicle orally and 3% DSS in drinking water.

      • Alpinetin Treatment Groups (Low, Medium, High Dose): Receive 25, 50, or 100 mg/kg Alpinetin orally, respectively, and 3% DSS in drinking water.

    • Administer Alpinetin or vehicle by oral gavage once daily for the duration of the DSS administration (7 days). The volume of administration should be approximately 10 mL/kg body weight.

  • Monitoring and Sample Collection:

    • Monitor the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect colon tissue for histological analysis, and measurement of inflammatory markers.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Randomly Group Mice acclimatization->grouping dss_prep Prepare 3% DSS Solution induction Induce Colitis with DSS (7 days) dss_prep->induction alp_prep Prepare Alpinetin Suspensions (25, 50, 100 mg/kg) treatment Daily Oral Gavage with Alpinetin (7 days) alp_prep->treatment grouping->induction induction->treatment monitoring Daily Monitoring (Weight, Stool, Blood) treatment->monitoring euthanasia Euthanasia monitoring->euthanasia collection Colon Tissue Collection euthanasia->collection analysis Histological & Biomarker Analysis collection->analysis

Caption: Workflow for investigating the effects of Alpinetin in a DSS-induced colitis mouse model.

Signaling Pathways

Alpinetin has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the most well-documented is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway Inhibition by Alpinetin

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Alpinetin has been demonstrated to block the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) ikb_nfkb IκBα - NF-κB Complex lps->ikb_nfkb Activates IKK ikb_p Phosphorylated IκBα ikb_nfkb->ikb_p Phosphorylation nfkb Free NF-κB ikb_p->nfkb Degradation of IκBα nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation alpinetin Alpinetin alpinetin->ikb_p Inhibits gene Pro-inflammatory Gene Transcription nfkb_nuc->gene

Caption: Alpinetin inhibits the NF-κB signaling pathway by blocking IκBα phosphorylation.

References

Alpinine: A Versatile Tool Compound for Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinine, a natural flavonoid predominantly isolated from plants of the ginger family such as Alpinia katsumadai Hayata, is emerging as a potent tool compound in molecular biology and drug discovery.[1][2][3] Exhibiting a broad spectrum of pharmacological activities, this compound is particularly recognized for its anti-cancer and anti-inflammatory properties.[1][4] These effects are attributed to its ability to modulate key cellular signaling pathways, induce apoptosis, and instigate cell cycle arrest in various cancer cell lines. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing this compound as a tool compound in their studies.

Physicochemical Properties

PropertyValue
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, methanol, and ethanol

Applications in Molecular Biology

This compound serves as a valuable tool for investigating various cellular processes, including:

  • Cancer Biology: Studying the mechanisms of apoptosis, cell cycle regulation, and metastasis in various cancer models. This compound has shown efficacy in breast, lung, colon, liver, and gastric cancer cell lines.

  • Inflammation Research: Investigating the NF-κB and MAPK/ERK signaling pathways involved in inflammation.

  • Drug Discovery: Serving as a lead compound for the development of novel anti-cancer and anti-inflammatory therapeutics.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and inhibitory effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeAssayIC50 ValueIncubation TimeReference
SNU-1Gastric CarcinomaMTT Assay426 µg/ml48 h
Hs 746TGastric CarcinomaMTT Assay586 µg/ml48 h
KATO IIIGastric CarcinomaMTT Assay424 µg/ml48 h

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Anti-Cancer Effects

This compound's anti-cancer activity is multifaceted, primarily driven by the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspase cascades. It has been shown to provoke mitochondria-associated apoptosis.

  • Cell Cycle Arrest: this compound can halt the cell cycle at different phases. For instance, in MCF-7 breast cancer cells, it induces S-phase arrest by suppressing the expression of key regulatory proteins like E2F1, cyclin-dependent protein kinase 2, and cyclin A.

  • Inhibition of Metastasis: this compound can inhibit the invasion and migration of cancer cells by reversing the epithelial-to-mesenchymal transition (EMT). It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as Vimentin.

The key signaling pathways implicated in this compound's anti-cancer effects include:

  • ROS/NF-κB/HIF-1α Axis: In breast cancer cells, this compound has been shown to reduce mitochondrial reactive oxygen species (ROS) production, which in turn dampens the activation of NF-κB. This leads to decreased transcription of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor progression.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been reported to inhibit the PI3K/Akt signaling cascade, contributing to its pro-apoptotic effects.

  • MAPK/ERK Pathway: this compound can inhibit the MAPK/ERK pathway by reducing the phosphorylation of ERK, which plays a role in its anti-proliferative and pro-apoptotic activities.

Alpinine_Anticancer_Signaling cluster_ros ROS Modulation cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound Mitochondria Mitochondria ROS ROS This compound->ROS PI3K PI3K Akt Akt This compound->Akt MAPK MAPK ERK ERK This compound->ERK Mitochondria->ROS production NFkB NF-κB ROS->NFkB HIF1a HIF-1α Transcription NFkB->HIF1a Apoptosis Apoptosis HIF1a->Apoptosis PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Proliferation_Survival->Apoptosis MAPK->ERK Proliferation_Apoptosis Proliferation / Apoptosis Regulation ERK->Proliferation_Apoptosis Proliferation_Apoptosis->Apoptosis

Caption: this compound's anti-cancer signaling pathways.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved, in part, by suppressing the TLR4/IκB-α/NF-κB signal transduction pathway.

Alpinine_Anti_inflammatory_Signaling This compound This compound TLR4 TLR4 This compound->TLR4 LPS LPS LPS->TLR4 IkBa IκB-α TLR4->IkBa NFkB NF-κB IkBa->NFkB |--| Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cancer cells is outlined below.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot Analysis (for protein expression) treat->western end Data Analysis & Conclusion viability->end apoptosis->end western->end

Caption: A typical experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound concentration) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins in response to this compound treatment.

Materials:

  • 6-well plates or larger culture dishes

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-ERK, ERK, p-Akt, Akt, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a potent natural compound with significant potential as a tool in molecular biology research, particularly in the fields of oncology and inflammation. Its well-characterized effects on key signaling pathways, coupled with its ability to induce apoptosis and cell cycle arrest, make it an excellent candidate for investigating fundamental cellular processes and for the initial stages of drug discovery. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental designs.

References

Application Notes and Protocols: Fluorescent Labeling of Alpinine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinine, a promising natural product isolated from the Alpinia genus, has demonstrated significant bioactive properties, including cytotoxic and antimicrobial effects.[1][2][3] Understanding the cellular uptake, subcellular localization, and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Fluorescent labeling of this compound provides a powerful tool for visualizing its journey into and within living cells, offering insights into its molecular targets and cellular fate.[4][5]

These application notes provide a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging studies. The methodologies are designed to be adaptable for various cell lines and microscopy setups.

Data Presentation: Properties of a Hypothetical this compound-Fluorophore Conjugate

For the purpose of these notes, we will describe a hypothetical conjugate of this compound with a commonly used fluorophore, fluorescein (B123965) isothiocyanate (FITC). The choice of fluorophore should be guided by the specific experimental requirements, such as the available excitation and emission filters on the microscope.

PropertyValueReference
This compound Molecular Weight Assumed ~300 g/mol N/A
Fluorophore Fluorescein Isothiocyanate (FITC)
FITC Molecular Weight 389.38 g/mol N/A
Excitation Wavelength (λex) ~495 nm
Emission Wavelength (λem) ~519 nm
Quantum Yield ~0.92N/A
Extinction Coefficient ~75,000 cm⁻¹M⁻¹N/A
Solubility DMSO, DMFN/A

Experimental Protocols

Fluorescent Labeling of this compound with FITC

This protocol assumes this compound possesses a primary or secondary amine or a hydroxyl group that can be targeted for labeling. Modification of this protocol may be necessary depending on the functional groups present on this compound.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sephadex LH-20 or silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base catalyst.

  • Fluorophore Addition: Slowly add FITC (1.1 equivalents), dissolved in a small amount of anhydrous DMF, to the this compound solution.

  • Reaction: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC. The formation of a new, fluorescent spot with a different retention factor (Rf) from the starting materials indicates conjugation.

  • Purification: Upon completion, purify the this compound-FITC conjugate using column chromatography (e.g., Sephadex LH-20 or silica gel) with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the identity and purity of the this compound-FITC conjugate using HPLC and mass spectrometry.

  • Quantification: Determine the concentration of the labeled this compound using UV-Vis spectrophotometry, measuring the absorbance at the λmax of the fluorophore.

Diagram: Fluorescent Labeling of this compound

Fluorescent_Labeling cluster_reactants Reactants This compound This compound (with -NH2 or -OH group) Reaction Stir at RT (Protected from light) This compound->Reaction FITC FITC (Fluorophore) FITC->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous DMF (Solvent) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Alpinine_FITC This compound-FITC Conjugate Purification->Alpinine_FITC

Caption: Reaction scheme for the fluorescent labeling of this compound with FITC.

Cellular Imaging with this compound-FITC

This protocol outlines the steps for treating cells with the this compound-FITC conjugate and visualizing its localization using fluorescence microscopy.

Materials:

  • This compound-FITC conjugate

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, optional)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the chosen cell line onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound-FITC in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared in parallel.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound-FITC or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Co-staining (Optional): For subcellular localization, co-stain with organelle-specific dyes. For example, add Hoechst 33342 (for nucleus) and/or MitoTracker Red CMXRos (for mitochondria) to the culture medium for the last 15-30 minutes of incubation, following the manufacturer's instructions.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove the excess fluorescent conjugate and dyes.

  • Live-Cell Imaging: For live-cell imaging, add fresh, pre-warmed culture medium or PBS to the cells and proceed immediately to microscopy.

  • Fixation (Optional): For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells again three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filter sets for FITC (blue excitation, green emission), Hoechst/DAPI (UV excitation, blue emission), and MitoTracker Red (green/yellow excitation, red emission).

  • Image Analysis: Acquire images and analyze the subcellular distribution of the this compound-FITC signal.

Diagram: Cellular Imaging Workflow

Cellular_Imaging_Workflow A Seed Cells on Glass-bottom Dish B Treat with This compound-FITC A->B C Incubate (Time-course) B->C D Co-stain with Organelle Dyes (Optional) C->D E Wash with PBS D->E F Live-cell Imaging or Fixation E->F G Fluorescence Microscopy F->G H Image Analysis G->H

Caption: Experimental workflow for cellular imaging with this compound-FITC.

Hypothetical Signaling Pathway Investigation

Given the reported cytotoxic effects of compounds from the Alpinia genus, a key application of fluorescently labeled this compound would be to investigate its role in inducing apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be explored.

Diagram: Hypothetical this compound-Induced Apoptosis Pathway

Apoptosis_Pathway This compound This compound-FITC Cell Cellular Uptake This compound->Cell Target Intracellular Target (e.g., Mitochondria, DNA) Cell->Target ROS Increased ROS Production Target->ROS Mito Mitochondrial Dysfunction Target->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Investigative Approach:

  • Co-localization: Use the this compound-FITC conjugate in conjunction with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to determine the primary subcellular localization of this compound.

  • Functional Assays: Correlate the localization of this compound-FITC with functional assays for apoptosis, such as measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, and caspase activation.

  • Time-course Analysis: Perform live-cell imaging over time to track the dynamic redistribution of this compound-FITC within the cell as apoptosis progresses.

Conclusion

The fluorescent labeling of this compound is a versatile and powerful approach for elucidating its cellular and molecular mechanisms of action. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of this and other natural products. Careful optimization of labeling reactions, imaging conditions, and analytical methods will be key to generating high-quality, reproducible data.

References

Application Notes: Gene Expression Analysis using Quantitative Real-Time PCR (qPCR) Following Alpinumisoflavone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Product: Alpinumisoflavone (AIF) Application: Modulation of Gene Expression in Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinumisoflavone (AIF) is a flavonoid compound that has demonstrated significant anti-cancer activities. Studies have shown that AIF can suppress tumor growth and metastasis in various cancers, including clear-cell renal cell carcinoma and prostate cancer.[1][2] Its mechanism of action involves the modulation of key signaling pathways and the regulation of genes involved in cell growth, apoptosis, and metabolism.[1][2] For instance, AIF has been found to repress the ERK/MAPK and NF-κB pathways in lung cancer cells and inhibit the expression of androgen receptor (AR), fatty acid synthase (FASN), and HMG-CoA reductase (HMGCR) in prostate cancer cells.[1][2]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[3][4] It is the "gold standard" for validating changes in mRNA transcripts observed in broader analyses like microarrays or for directly quantifying the effect of a compound on specific target genes.[4][5] This document provides a detailed protocol for using qPCR to analyze changes in gene expression in cancer cells following treatment with Alpinumisoflavone.

Key Applications
  • Mechanism of Action Studies: Elucidate the molecular pathways affected by AIF treatment by quantifying changes in the expression of key pathway-associated genes.

  • Dose-Response Analysis: Determine the effective concentration of AIF by measuring the expression of target genes across a range of AIF concentrations.

  • Biomarker Discovery: Identify potential biomarkers of AIF efficacy by analyzing the expression of a panel of cancer-related genes.

Experimental Workflow for qPCR Analysis

The overall workflow for assessing gene expression changes after AIF treatment involves several key stages, from cell culture to data analysis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: RNA Processing cluster_2 Phase 3: qPCR & Data Analysis A 1. Seed Cancer Cells B 2. Treat with Alpinumisoflavone (AIF) A->B C 3. Harvest Cells B->C D 4. Total RNA Extraction C->D E 5. RNA Quantification & Quality Check D->E F 6. Reverse Transcription (cDNA Synthesis) E->F G 7. qPCR Setup with SYBR Green F->G H 8. Run qPCR & Acquire Data (Ct values) G->H I 9. Relative Quantification (ΔΔCt Method) H->I

Caption: Experimental workflow from cell treatment to qPCR data analysis.

Detailed Protocols

Protocol 1: Cell Culture and Alpinumisoflavone Treatment
  • Cell Seeding: Seed human prostate cancer cells (e.g., LNCaP or C4-2) or other appropriate cell lines in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • AIF Treatment: After 24 hours (or when cells have adhered), replace the medium with fresh medium containing Alpinumisoflavone at the desired concentrations (e.g., 0, 10, 20, 40 µM). A vehicle control (e.g., DMSO) should be used for the 0 µM group.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol™ Reagent directly to each well to lyse the cells. Pipette the lysate up and down several times to ensure homogeneity and transfer to a microcentrifuge tube.

Protocol 2: Total RNA Extraction and cDNA Synthesis
  • RNA Extraction: Extract total RNA from the cell lysate using TRIzol™ reagent according to the manufacturer's protocol.[6] This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.

  • RNA Quality and Quantity: Resuspend the RNA pellet in RNase-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates high-purity RNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ II Reverse Transcriptase) with oligo(dT) or random hexamer primers.[4][6]

    • Combine 1 µg RNA, primers, and dNTPs. Heat to 65°C for 5 min, then place on ice.

    • Add RT buffer, DTT, and RNase inhibitor. Incubate at 42°C for 2 min.

    • Add reverse transcriptase enzyme. Incubate at 42°C for 50 min.

    • Inactivate the reaction by heating at 70°C for 15 min. The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers for your target genes (e.g., AR, FASN, HMGCR, BAX) and at least one stable reference gene (e.g., ACTB, GAPDH, IPO8).[7] Primers should produce an amplicon of 80-200 bp.[8]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 15-20 µL. A typical reaction using a SYBR Green-based master mix includes:[5][9]

    • 2x SYBR Green Master Mix: 7.5 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA Template (diluted): 1.0 µL

    • Nuclease-Free Water: to final volume

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A standard thermal profile is as follows:[3][5]

    • Initial Denaturation: 95°C for 10 min (1 cycle)

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60-64°C for 60 sec

    • Melt Curve Analysis: Ramp from 60°C to 95°C to verify product specificity.

  • Data Analysis: The primary data output is the Threshold Cycle (Ct), which is the cycle number at which the fluorescence signal crosses a set threshold.[6] Use the comparative Ct (ΔΔCt) method for relative quantification of gene expression.

    • Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct(target gene) - Ct(reference gene)

    • Relative to Control (ΔΔCt): Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Fold Change Calculation: Calculate the fold change in gene expression as 2⁻ΔΔCt.

Data Presentation

Quantitative data should be presented in clear, structured tables. Table 1 shows example raw Ct values, while Table 2 presents the calculated fold change.

Table 1: Raw Ct Values for Target and Reference Genes after 48h AIF Treatment

TreatmentTarget GeneReplicate 1 (Ct)Replicate 2 (Ct)Replicate 3 (Ct)Average Ct
Control (0 µM) FASN21.521.721.621.60
HMGCR23.823.923.723.80
BAX24.124.024.224.10
ACTB (Ref)19.219.319.219.23
AIF (40 µM) FASN23.423.623.523.50
HMGCR25.125.325.225.20
BAX22.822.722.922.80
ACTB (Ref)19.319.219.419.30

Table 2: Relative Gene Expression (Fold Change) after 48h AIF Treatment

GeneAverage ΔCt (Control)Average ΔCt (AIF 40 µM)Average ΔΔCtFold Change (2⁻ΔΔCt)Regulation
FASN 2.374.201.830.28Down
HMGCR 4.575.901.330.40Down
BAX 4.873.50-1.372.58Up

Note: Data are hypothetical and for illustrative purposes, based on documented effects of AIF.[2]

Signaling Pathway Visualization

AIF has been shown to induce apoptosis and inhibit signaling pathways related to cell survival and metabolism. The diagram below illustrates a potential mechanism where AIF treatment leads to the downregulation of metabolic genes (FASN, HMGCR) and the upregulation of a pro-apoptotic gene (BAX).

Caption: AIF-mediated regulation of metabolic and apoptotic genes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alpinine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Alpinine" is not commonly found in scientific literature regarding compounds extracted from Alpinia species. It is possible this refers to other well-known bioactive compounds from this genus, such as Alpinetin , Alpinone , or other flavonoids and diarylheptanoids. The guidance provided here is based on best practices for the extraction of these classes of compounds from Alpinia species and will be applicable to your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common species of Alpinia used for natural product extraction?

A1: The most commonly cited species in research for the extraction of bioactive compounds are Alpinia zerumbet (Shell Ginger), Alpinia officinarum (Lesser Galangal), Alpinia katsumadai, and Alpinia blepharocalyx.[1][2][3][4] The choice of species will depend on the specific target compound, as the phytochemical profile can vary significantly between them.

Q2: Which part of the Alpinia plant typically has the highest concentration of bioactive compounds?

A2: The rhizomes, leaves, and seeds are the most frequently used parts for extraction.[2][4] The concentration of specific compounds can differ between plant parts. For example, in Alpinia zerumbet, the concentration of certain kavalactones was found to be highest in the flowers and rhizomes.[4] It is crucial to consult literature for the specific compound of interest to determine the optimal plant part for extraction.

Q3: What are the most effective solvents for extracting compounds from Alpinia?

A3: The choice of solvent is critical and depends on the polarity of the target compound. Generally, methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70% ethanol), are effective for a broad range of flavonoids and phenolics.[2][5][6] For less polar compounds, solvents like hexane, chloroform, and ethyl acetate (B1210297) are used, often in a stepwise fractionation process.[1][2]

Q4: What are the common extraction techniques for Alpinia species?

A4: Several techniques are employed, ranging from traditional to modern methods. These include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2][7][8] Modern methods like UAE and MAE are often preferred as they can reduce extraction time and improve efficiency.[8]

Troubleshooting Guides

Issue 1: Low Yield of Target Compound

Q: I am experiencing a very low yield of my target compound. What are the possible causes and how can I improve it?

A: Low yield is a common issue in natural product extraction. Here are several factors to consider and troubleshoot:

  • Plant Material Quality: The concentration of bioactive compounds can vary based on the plant's geographical origin, harvest time, and storage conditions.[9]

    • Solution: Source plant material from a reputable supplier with proper botanical identification. Ensure the material is harvested at the optimal time and stored correctly to prevent degradation of the target compounds.

  • Particle Size: The surface area available for solvent contact is a critical factor.

    • Solution: Ensure the plant material is properly dried and ground to a fine, uniform powder.[9] For some materials, a flake thickness of 2-3 mm is recommended.[10]

  • Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time can significantly impact the yield.

    • Solution:

      • Solvent: The polarity of your solvent may not be suitable for your target compound. Experiment with a range of solvents with varying polarities. For example, 70% ethanol has been shown to be more efficient than water for flavonoid extraction from Alpinia zerumbet.[6]

      • Temperature: Increasing the temperature can improve solubility and diffusion, but excessively high temperatures can cause degradation of thermolabile compounds.[11][12] An optimal temperature of around 70°C has been identified for flavonoid extraction from Alpinia officinarum.[13]

      • Time: Insufficient extraction time will lead to incomplete recovery. Conversely, prolonged extraction can lead to compound degradation.[9]

  • Extraction Method: Your chosen method may not be the most efficient.

    • Solution: Consider using modern techniques like ultrasonic or microwave-assisted extraction, which have been shown to provide higher yields in shorter times compared to traditional maceration.[5][6]

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Plant Material start->cause1 cause2 Extraction Parameters start->cause2 cause3 Extraction Method start->cause3 solution1a Verify Source & Storage cause1->solution1a solution1b Optimize Particle Size cause1->solution1b solution2a Test Solvent Polarity cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution2c Optimize Time cause2->solution2c solution3 Consider UAE/MAE cause3->solution3

Troubleshooting flowchart for low extraction yield.
Issue 2: Impure Extract

Q: My extract contains a high level of impurities. How can I improve the purity?

A: Extract purity is a common challenge. Here are some strategies to address this:

  • Solvent Selectivity: The initial extraction solvent may be too broad, co-extracting many unwanted compounds.

    • Solution: Employ a sequential extraction strategy using solvents of increasing polarity (e.g., starting with hexane, then ethyl acetate, then methanol). This will fractionate the extract based on polarity.

  • Post-Extraction Purification: A crude extract will almost always require further purification.

    • Solution: Utilize chromatographic techniques for purification. Column chromatography with silica (B1680970) gel or Sephadex is a common first step. For more refined purification, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed to isolate specific compounds with high purity.[14]

Issue 3: Inconsistent Results Between Batches

Q: I am getting inconsistent yields and purity between different extraction batches. Why is this happening and what can I do?

A: Batch-to-batch variability is a significant issue in natural product research. The key is standardization.

  • Variability in Raw Material: As mentioned, the chemical composition of plants can vary.[9]

    • Solution: Whenever possible, source your plant material from the same location and harvest season. It is also good practice to perform a quality control analysis (e.g., HPLC fingerprint) on the raw material before extraction.

  • Inconsistent Procedure: Minor deviations in the extraction protocol can lead to significant differences.

    • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all extractions.[9] Ensure all equipment is properly calibrated and maintained.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the extraction of flavonoids from Alpinia species, demonstrating the impact of different solvents and techniques on yield.

Table 1: Effect of Solvent and Extraction Method on Total Yield from Alpinia zerumbet Leaves

Extraction MethodSolventTotal Yield (%)
MacerationWater8.0 ± 0.5
Maceration70% Ethanol9.0 ± 0.8
UltrasonicWater10.0 ± 0.9
Ultrasonic 70% Ethanol 14.0 ± 1.2
MicrowaveWater10.0 ± 0.6
Microwave 70% Ethanol 13.0 ± 1.0
StirringWater10.0 ± 0.7
Stirring 70% Ethanol 11.0 ± 0.9
(Data adapted from Victório et al.)[5][6]

Table 2: Yield of Specific Flavonoids from Alpinia zerumbet Leaves using 70% Ethanol

Extraction MethodRutin (mg/g dried leaves)Kaempferol-3-O-glucuronide (mg/g dried leaves)
Maceration0.5 ± 0.042.61 ± 0.15
Ultrasonic 1.5 ± 0.11 5.62 ± 0.32
Microwave 1.0 ± 0.096.64 ± 0.45
Stirring0.8 ± 0.064.12 ± 0.28
(Data adapted from Victório et al.)[5][6]

Experimental Protocols

Protocol: Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Alpinia Leaves

This protocol is a generalized procedure based on methodologies reported for Alpinia zerumbet.[5][7]

1. Preparation of Plant Material: a. Collect fresh leaves from mature Alpinia plants. b. Dry the leaves in an oven at 60°C for 3 days or until a constant weight is achieved. c. Grind the dried leaves into a fine powder using a laboratory mill.

2. Extraction: a. Weigh 10 g of the dried leaf powder and place it into a 250 mL Erlenmeyer flask. b. Add 200 mL of 70% ethanol to the flask (a 1:20 solid-to-liquid ratio).[13] c. Place the flask in an ultrasonic bath (e.g., 40 kHz). d. Sonicate for the desired extraction time (e.g., 30 minutes). Monitor the temperature of the water bath to prevent excessive heating that could degrade the compounds.

3. Filtration and Concentration: a. After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. b. Wash the residue with a small amount of the extraction solvent to ensure complete recovery. c. Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until the solvent is removed.

4. Further Processing: a. The resulting crude extract can be lyophilized to obtain a dry powder. b. The extract is now ready for phytochemical analysis (e.g., HPLC) or further purification by column chromatography.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Downstream Processing prep1 Collect Plant Material prep2 Drying prep1->prep2 prep3 Grinding prep2->prep3 ext1 Solvent Addition prep3->ext1 ext2 Ultrasonication ext1->ext2 pur1 Filtration ext2->pur1 pur2 Concentration (Rotovap) pur1->pur2 pur3 Crude Extract pur2->pur3 pur4 Purification (e.g., HPLC) pur3->pur4 pur5 Pure Compound pur4->pur5

General workflow for extraction and purification.

References

Technical Support Center: Overcoming Alpinine Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Alpinine in aqueous buffers. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution into aqueous buffer. The low aqueous solubility of this compound has been exceeded.- Lower the final concentration of this compound in your working solution. - Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, if your experimental system can tolerate it. - Prepare fresh working solutions from your stock immediately before each use.
Inconsistent results in cell-based assays. Micro-precipitation of this compound, leading to a lower effective concentration.- Visually inspect your stock and working solutions for any signs of cloudiness or particulates against both light and dark backgrounds. - Consider filtering the final diluted solution through a suitable syringe filter (e.g., 0.22 µm) before use to remove any potential micro-precipitates.[1]
Cloudiness or precipitate forms in the solution over time. Instability of the solution, potential degradation of this compound, or temperature effects.- It is recommended to use freshly prepared solutions for optimal results.[1] If you must store solutions, aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] - Maintain a consistent temperature for solution storage and handling as specified in your experimental protocol.
Difficulty dissolving this compound to create a stock solution. Inadequate solvent or dissolving technique.- Use a fresh, high-quality organic solvent like DMSO to prepare a concentrated stock solution.[1][2] - Gentle warming (e.g., 37°C for 10 minutes) and/or sonication can aid in the dissolution of the compound in the stock solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, like many natural products, is characterized by poor solubility in water and ethanol (B145695) but is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide.[3][4] For example, a similar compound, α-Pinene, is soluble in these organic solvents at approximately 20 mg/mL.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][5][6] It is crucial to use fresh, anhydrous (or newly opened) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[1][2]

Q3: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: This is a common issue due to the poor aqueous solubility of many organic compounds.[2] Here are several troubleshooting steps:

  • Decrease the final concentration: The solubility of this compound in aqueous buffers is limited. Try lowering the final concentration in your assay.[2]

  • Optimize the co-solvent concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as is permissible for your experimental system to help maintain solubility.[2] Be mindful of DMSO's potential effects on your experiment and include an appropriate vehicle control.

  • Use a co-solvent system: For some applications, a co-solvent system may be necessary. This can involve dissolving this compound in DMSO, then adding other excipients like PEG300 and Tween 80 before the final dilution in your aqueous buffer.[2]

Q4: Can I heat or sonicate this compound to help it dissolve?

A4: Yes, for dissolving this compound in an organic solvent to create a stock solution, gentle warming (e.g., at 37°C for 10 minutes) and/or sonication can be beneficial to achieve a higher concentration.[2]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO can generally be stored at -20°C for several months.[2] However, for optimal results, it is always recommended to use freshly prepared solutions, as long-term storage is not advised.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot your stock solution into smaller, single-use volumes.[1]

Q6: Are there other methods to improve the aqueous solubility of this compound?

A6: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.[7][8]

  • Use of Surfactants: Surfactants like Tween-80, Pluronic-F68, and Sodium Lauryl Sulphate can be used to form micelles that encapsulate the hydrophobic drug, increasing its solubility.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is held within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[9][10]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase the surface area, which aids in solubility and dissolution rate.[9][11]

Quantitative Data Summary

Table 1: Solubility of a Representative Poorly Soluble Natural Product (α-Pinene) in Various Solvents.

SolventApproximate Solubility
Ethanol~20 mg/mL[3]
DMSO~20 mg/mL[3]
Dimethyl formamide~20 mg/mL[3]
1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[3]

Table 2: Overview of Common Solubility Enhancement Techniques.

TechniquePrincipleKey Advantages
Co-solvency Reduces interfacial tension between the aqueous solution and the hydrophobic solute.[7]Simple to implement; effective for many nonpolar compounds.
pH Adjustment Modifies the ionization state of the drug to a more soluble form.Can significantly increase solubility for ionizable compounds.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[8]Effective for a wide range of hydrophobic drugs.
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the drug is encapsulated within the cyclodextrin molecule.[9][10]High efficiency in increasing solubility and bioavailability.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[7][9]Can improve the rate of dissolution but not the equilibrium solubility.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure for Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or gently warm it at 37°C for 10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small, single-use aliquots.

  • Procedure for Working Solution (e.g., 10 µM in PBS with 0.1% DMSO):

    • Thaw a single-use aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • Add the calculated volume of the stock solution to the aqueous buffer.

    • Vortex the working solution immediately and thoroughly.

    • Use the working solution immediately for your experiment.

Protocol 2: Enhancing this compound Solubility with a Surfactant

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Surfactant (e.g., Tween-80)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Prepare your aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% Tween-80 in PBS).

    • Add the required volume of the this compound DMSO stock solution to the surfactant-containing aqueous buffer.

    • Vortex the solution vigorously to ensure proper mixing and micelle formation.

    • Use this solution promptly in your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve assist Gentle Heat/Sonicate (if necessary) dissolve->assist stock Concentrated Stock Solution assist->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed to Experiment observe->soluble No precipitate Precipitation Observed observe->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc add_surfactant Add Surfactant (e.g., Tween-80) precipitate->add_surfactant use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin lower_conc->dilute add_surfactant->dilute use_cyclodextrin->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Transcription Gene Transcription (Inflammation) NFkB_active->Transcription

Caption: Postulated inhibitory signaling pathway of this compound.

References

Technical Support Center: Stability of Alpinine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability of Alpinine during long-term storage. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the long-term storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration or Change in Physical Appearance of Solid this compound Exposure to light, high temperatures, or oxygen.Store solid this compound in a tightly sealed, amber-colored vial, purged with an inert gas like argon or nitrogen, and kept at the recommended storage temperature. Minimize exposure to ambient light and air during handling.
Decreased Peak Area or Purity in HPLC Analysis of Stored Solutions Degradation of this compound in solution due to solvent effects, pH instability, or temperature fluctuations.Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, use aprotic, anhydrous solvents and store at -20°C or below. For quantitative analysis, always use a freshly prepared standard for comparison.
Appearance of New Peaks in Chromatograms of Stored Samples Formation of degradation products.Conduct a forced degradation study to tentatively identify potential degradation products and their formation pathways. Develop and validate a stability-indicating analytical method capable of separating this compound from its degradants.
Inconsistent Experimental Results Between Batches or Time Points Inconsistent storage conditions, handling procedures, or freeze-thaw cycles.Standardize all storage and handling protocols. Ensure all personnel adhere to the same procedures for preparing, storing, and handling this compound solutions. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C or lower. It is recommended to store it in a desiccator under an inert atmosphere to minimize exposure to moisture and oxygen.

Q2: How stable is this compound in different solvents?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Generally, aprotic solvents like DMSO and DMF are preferred for long-term storage of stock solutions. Protic solvents, especially at non-neutral pH, may lead to faster degradation. It is advisable to perform a preliminary solvent stability study to determine the optimal solvent for your specific application.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for compounds like this compound can include hydrolysis, oxidation, and photodecomposition. Hydrolysis may occur in the presence of water, especially at acidic or basic pH. Oxidation can be triggered by exposure to air and light, while photodecomposition can occur upon exposure to UV or visible light. A forced degradation study is the most effective way to identify the specific degradation pathways.

Q4: How can I monitor the stability of my this compound samples over time?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for monitoring this compound stability. This method should be validated to ensure it can accurately separate and quantify this compound in the presence of its degradation products. Regular testing of stored samples against a freshly prepared standard will provide a quantitative measure of stability.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program: Begin with a low percentage of organic solvent and gradually increase it over 20-30 minutes to elute a wide range of polarity compounds.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) to aid in peak identification.

  • Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Validation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]

Protocol 2: Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound and a stock solution in a suitable, pre-determined stable solvent.

  • Storage Conditions: Store the aliquots under the recommended long-term conditions (e.g., -20°C, protected from light and moisture) and accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[2]

  • Time Points: Establish a testing schedule (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Assess for any changes in physical appearance, purity (assay), and the presence of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition % Degradation of this compound Number of Degradation Products Observed Major Degradant Peak (Retention Time)
0.1 M HCl (80°C, 2h) 15.2%28.5 min
0.1 M NaOH (80°C, 2h) 25.8%310.2 min
3% H₂O₂ (RT, 24h) 30.5%412.1 min
Dry Heat (105°C, 24h) 5.1%19.3 min
Photostability (ICH Q1B) 12.7%211.5 min

Table 2: Long-Term Stability Data for Solid this compound at -20°C

Time Point (Months) Appearance Purity (HPLC Assay, %) Total Impurities (%)
0 White Crystalline Powder99.8%0.2%
6 No Change99.7%0.3%
12 No Change99.6%0.4%
24 No Change99.5%0.5%

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_0 Method Development cluster_1 Stability Study MD1 Develop Stability-Indicating HPLC Method MD2 Conduct Forced Degradation Study MD1->MD2 MD3 Validate Analytical Method MD2->MD3 SS1 Prepare Aliquots (Solid & Solution) MD3->SS1 Validated Method SS2 Store at Long-Term & Accelerated Conditions SS1->SS2 SS3 Analyze at Predetermined Time Points SS2->SS3 SS4 Evaluate Data (Purity, Degradants) SS3->SS4

Caption: Workflow for this compound stability method development and testing.

degradation_pathway Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product This compound->Oxidation_Product O₂ / Light Photolysis_Product Photolysis Product This compound->Photolysis_Product UV/Vis Light

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Optimizing Alpinetin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Alpinine" is not commonly found in scientific literature. This guide focuses on Alpinetin , a well-researched flavonoid and a major active constituent of plants from the Alpinia genus, which is likely the compound of interest for your experiments.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alpinetin in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate the optimization of your study design.

Frequently Asked Questions (FAQs)

Q1: What is Alpinetin and what are its primary mechanisms of action?

A1: Alpinetin is a natural flavonoid found in several plants of the ginger family (Zingiberaceae).[1][2] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral properties.[1][3] Its primary mechanisms of action in cancer cells include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[2] These effects are achieved by modulating key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.

Q2: What is the recommended solvent for preparing an Alpinetin stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Alpinetin for in vitro studies. It is advisable to prepare a stock solution of high concentration (e.g., 54 mg/mL or ~200 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally considered safe for most cell lines. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO without Alpinetin) in your experiments to account for any potential effects of the solvent.

Q4: Is Alpinetin stable in cell culture media?

A4: While specific stability data for Alpinetin in all types of cell culture media is not extensively documented, flavonoids can be susceptible to degradation in aqueous solutions over time. It is recommended to prepare fresh dilutions of Alpinetin in your culture medium for each experiment from a frozen DMSO stock.

Troubleshooting Guide

Issue 1: I am observing precipitation of Alpinetin after diluting my DMSO stock solution into the cell culture medium.

  • Possible Cause A: Low Aqueous Solubility. Alpinetin, like many flavonoids, has low solubility in aqueous solutions like cell culture media. "Solvent shock," where the compound rapidly precipitates when a concentrated organic stock is added to an aqueous medium, is a common issue.

    • Troubleshooting Tip: Pre-warm the cell culture medium to 37°C. When diluting, add the Alpinetin stock solution drop-wise into the medium while gently vortexing or swirling. This gradual addition can help maintain solubility.

  • Possible Cause B: High Final Concentration. The desired final concentration of Alpinetin may exceed its solubility limit in the culture medium.

    • Troubleshooting Tip: Perform a solubility test. Prepare a serial dilution of Alpinetin in your specific cell culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitation after a few hours. This will help you determine the maximum working concentration for your experiments.

  • Possible Cause C: Interaction with Media Components. Salts, proteins, and other components in the serum of the cell culture medium can interact with Alpinetin and reduce its solubility.

    • Troubleshooting Tip: If possible, consider initially dissolving the Alpinetin in serum-free media before adding serum to the final desired concentration.

Issue 2: My cell viability assay results are inconsistent or not reproducible.

  • Possible Cause A: Inaccurate Pipetting of Stock Solution. Due to the small volumes of high-concentration stock solution typically used, minor pipetting errors can lead to significant variations in the final concentration.

    • Troubleshooting Tip: Use calibrated pipettes and consider preparing an intermediate dilution of your Alpinetin stock solution to work with larger, more manageable volumes.

  • Possible Cause B: Uneven Cell Seeding. Variation in the number of cells seeded per well will lead to variability in the final assay readout.

    • Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells across the bottom of each well.

  • Possible Cause C: Edge Effects in Multi-well Plates. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Troubleshooting Tip: Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.

Issue 3: I am not observing the expected cytotoxic effect of Alpinetin on my cancer cell line.

  • Possible Cause A: Cell Line Resistance. Different cell lines exhibit varying sensitivities to cytotoxic compounds.

    • Troubleshooting Tip: Consult the literature for IC50 values of Alpinetin in various cell lines (see Table 1). You may need to test a broader range of concentrations, potentially higher than initially anticipated. Also, consider increasing the incubation time (e.g., from 24h to 48h or 72h).

  • Possible Cause B: Sub-optimal Compound Activity. The Alpinetin stock solution may have degraded over time due to improper storage or multiple freeze-thaw cycles.

    • Troubleshooting Tip: Use a fresh aliquot of your Alpinetin stock solution for each experiment. If you suspect degradation, it may be necessary to prepare a fresh stock solution from the powdered compound.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • Alpinetin stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Alpinetin in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Alpinetin. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the Alpinetin concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Preparation of Alpinetin Stock Solution

Materials:

  • Alpinetin (powder form)

  • DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of Alpinetin powder.

  • Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of DMSO to achieve your target stock concentration (e.g., for a 20 mM stock solution of Alpinetin with a molecular weight of 270.28 g/mol , dissolve 5.4 mg in 1 mL of DMSO).

  • Solubilization: Vortex the tube vigorously or use a sonicator until the Alpinetin is completely dissolved. Ensure there are no visible particles.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Alpinetin (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)IC50 Value (µg/mL)Reference(s)
CCRF-CEMLeukemia88.22~23.8
CEM/ADR5000Leukemia (Multi-drug resistant)116.07~31.4
BxPC-3Pancreatic Cancer-~60
PANC-1Pancreatic Cancer-~60
AsPC-1Pancreatic Cancer-~60
HepG2Liver Cancer-~60
N1-S1Liver Cancer-~60
SNU-1Gastric Cancer~1576426
Hs 746TGastric Cancer~2168586
KATO IIIGastric Cancer~1569424
143BOsteosarcoma10-100 (Dose-dependent reduction)-
U2OSOsteosarcoma10-100 (Dose-dependent reduction)-

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used. The provided data should be used as a reference for determining a starting concentration range for your experiments.

Table 2: Inhibition of Cytochrome P450 Enzymes by Alpinetin
EnzymeIC50 Value (µM)Type of InhibitionReference(s)
CYP3A48.23Non-competitive, Time-dependent
CYP2C912.64Competitive
CYP2E110.97Competitive

Signaling Pathways and Experimental Workflows

Alpinetin_Mechanism_of_Action cluster_pathways Alpinetin's Anti-Cancer Mechanisms Alpinetin Alpinetin PI3K PI3K Alpinetin->PI3K Inhibits MAPK MAPK/ERK Alpinetin->MAPK Inhibits NFkB NF-κB Alpinetin->NFkB Inhibits Bax Bax Alpinetin->Bax Upregulates Bcl2 Bcl-2 Alpinetin->Bcl2 Downregulates CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Alpinetin->CellCycle Metastasis Inhibition of Metastasis Alpinetin->Metastasis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->CellCycle MAPK->CellCycle Apoptosis Apoptosis NFkB->Apoptosis CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase-9, -3 CytoC->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by Alpinetin in cancer cells.

Experimental_Workflow cluster_workflow General In Vitro Experimental Workflow for Alpinetin start Prepare Alpinetin Stock Solution (in DMSO) seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for cell attachment seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Alpinetin incubate1->treat_cells incubate2 Incubate for Exposure Period (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate Cell Viability and Determine IC50 read_plate->analyze

Caption: A typical workflow for determining Alpinetin's cytotoxicity.

References

Reducing off-target effects of Alpinine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alpinine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses, making it crucial to identify and minimize them.[1]

Q2: Why is it critical to validate the on-target and identify the off-target effects of this compound?

Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound does not match the phenotype seen after using genetic methods like CRISPR-Cas9 or siRNA to eliminate or reduce the target protein.[1][4]

  • High cytotoxicity: The concentration of this compound required to achieve the desired effect is close to the concentration that causes broad cellular toxicity.[5]

  • Unusual or unexpected cellular morphology: Cells treated with this compound exhibit morphological changes that are not anticipated based on the known function of the target protein.

Q4: What are the primary strategies to minimize the off-target effects of this compound?

A4: Several strategies can be employed to reduce the impact of off-target effects:

  • Orthogonal Validation: Confirm the observed phenotype using alternative methods. This includes using structurally and mechanistically different inhibitors for the same target and employing genetic approaches like siRNA or CRISPR-Cas9 to validate that the phenotype is truly linked to the target.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular environment to confirm engagement at the concentrations used in your experiments.[1][3][7]

  • Proteome-wide Profiling: Utilize unbiased techniques like mass spectrometry-based proteomics to identify all cellular proteins that this compound interacts with.[2]

Troubleshooting Guides

This section provides workflows to address specific issues that may arise during experiments with this compound.

Issue 1: The phenotype observed with this compound is inconsistent with other inhibitors for the same target.

If another inhibitor targeting the same protein does not produce the same biological effect, it may suggest that one or both compounds have significant off-target effects.

G start Start: Inconsistent Phenotype Observed check_conc Step 1: Verify Concentrations Are both inhibitors used at equipotent concentrations? start->check_conc dose_response Step 2: Perform Dose-Response Curve Determine IC50 for both inhibitors against the target. check_conc->dose_response Yes/No target_engagement Step 3: Confirm Target Engagement Use an assay like CETSA or a competitive binding assay. dose_response->target_engagement genetic_validation Step 4: Genetic Validation Use siRNA or CRISPR to knockdown/knockout the target protein. target_engagement->genetic_validation conclusion_off_target Conclusion: this compound likely has off-target effects. genetic_validation->conclusion_off_target Phenotype matches genetic validation, but not other inhibitor. conclusion_other_off_target Conclusion: Other inhibitor may have off-target effects. genetic_validation->conclusion_other_off_target Phenotype does not match genetic validation, but matches other inhibitor. conclusion_complex Conclusion: The mechanism is more complex. Consider pathway differences. genetic_validation->conclusion_complex Neither phenotype matches genetic validation.

Caption: Troubleshooting workflow for inconsistent phenotypes between inhibitors.

Issue 2: this compound induces a phenotype that is not replicated by siRNA/CRISPR of the target.

A mismatch between pharmacological inhibition and genetic perturbation is a strong indicator of off-target effects.[1][4]

G start Start: Discrepancy between this compound and Genetic Knockdown (KD) / Knockout (KO) verify_kd_ko Step 1: Verify KD/KO Efficiency Confirm target protein reduction via Western Blot or qPCR. start->verify_kd_ko verify_kd_ko->verify_kd_ko check_alpinine_conc Step 2: Titrate this compound Concentration Does a lower concentration yield a phenotype closer to KD/KO? verify_kd_ko->check_alpinine_conc KD/KO is efficient rescue_exp Step 3: Perform Rescue Experiment Express an siRNA-resistant version of the target. Does this rescue the this compound phenotype? check_alpinine_conc->rescue_exp conclusion_off_target Conclusion: High probability of this compound off-target effects. rescue_exp->conclusion_off_target No conclusion_compensation Conclusion: Possible genetic compensation in KO/KD model. rescue_exp->conclusion_compensation Yes

Caption: Workflow for discrepancies between chemical and genetic perturbations.

Data Presentation

When evaluating a new inhibitor like this compound, it is crucial to systematically collect and compare quantitative data. Use the following tables to structure your results.

Table 1: On-Target Potency vs. Cellular Cytotoxicity

This table helps determine the therapeutic window of this compound. The goal is a large separation between the IC50 (concentration for 50% inhibition of the target) and the CC50 (concentration for 50% cytotoxicity).

ParameterThis compoundControl Inhibitor
IC50 (nM) e.g., 50e.g., 75
CC50 (nM) e.g., 5000e.g., 10000
Therapeutic Index (CC50/IC50) 100133

Table 2: Off-Target Screening Panel

This table should be populated with data from screening this compound against a panel of related proteins (e.g., a kinase panel) to assess its selectivity.

Off-Target Protein% Inhibition @ 1µM this compoundIC50 (nM)
Kinase A e.g., 85%e.g., 150
Kinase B e.g., 15%e.g., >10,000
Kinase C e.g., 5%e.g., >10,000
Kinase D e.g., 45%e.g., 2000

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay (MTT Assay)

Objective: To determine the minimum effective concentration of this compound and the concentration at which it becomes cytotoxic.[5]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range is 1 nM to 100 µM. Remove the old medium from the cells and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + 1 µM staurosporine" (positive control for toxicity) wells.[5]

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.[5]

Protocol 2: Genetic Validation using siRNA Knockdown

Objective: To determine if transiently reducing the expression of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • Transfection: a. Plate cells so they reach 50-70% confluency on the day of transfection. b. Dilute siRNA in an appropriate serum-free medium. c. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same medium and incubate for 5 minutes. d. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form. e. Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown: Harvest a subset of cells 48-72 hours post-transfection. Lyse the cells and perform a Western blot or qPCR to confirm the reduction of the target protein/mRNA compared to the non-targeting control. A successful knockdown should show a significant drop in signal.[9]

  • Phenotypic Assay: At the time of peak knockdown, treat the cells with a vehicle control and perform your primary functional assay to see if the this compound-induced phenotype is replicated.

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the permanent genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[1]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting early exons of the gene of interest into a Cas9 expression vector.[1][10]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells.[1]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS into a 96-well plate to generate knockout cell lines.[1]

  • Validation of Knockout: Expand the clones and screen for target protein knockout using Western blot. Confirm the genetic modification by Sanger sequencing of the target locus.[11]

  • Phenotypic Assay: Once knockout is confirmed, expand the knockout and wild-type control clones. Perform the primary functional assay to determine if the knockout cells display the same phenotype as wild-type cells treated with this compound.

Protocol 4: Competitive Binding Assay

Objective: To confirm that this compound directly engages the target protein in a cellular context.

Methodology: This protocol is a generalized example. The specific labeled ligand and detection method will depend on the target.

  • Reagent Preparation:

    • Target Protein: Use cell lysate containing the target protein.

    • Labeled Ligand: A fluorescently labeled probe or a known ligand of the target (Tracer) that will be displaced.

    • Competitor: Serial dilutions of this compound.

  • Assay Setup (e.g., in a 384-well plate): a. Add assay buffer to all wells.[2] b. Add the this compound dilutions or a vehicle control.[2] c. Add the Tracer at a fixed concentration (typically at or below its dissociation constant, Kd).[2] d. Initiate the binding reaction by adding the cell lysate containing the target protein.[2]

  • Incubation and Measurement: a. Mix the plate gently and incubate at room temperature to reach binding equilibrium.[2] b. Measure the signal (e.g., fluorescence polarization). Binding of the large target protein to the small fluorescent tracer will result in a high signal.

  • Data Analysis: As this compound displaces the tracer from the target protein, the signal will decrease. Plot the signal against the log[this compound] concentration to calculate an IC50 or Ki value, which indicates the binding affinity of this compound for the target.[12]

Signaling Pathways and Workflows

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical pathway where this compound is designed to inhibit Kinase X. However, at higher concentrations, it may also inhibit the structurally similar Kinase Y, leading to off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Growth Factor Receptor KinaseX Kinase X (Intended Target) Receptor->KinaseX SubstrateA Substrate A KinaseX->SubstrateA PhenotypeA Desired Phenotype (e.g., Apoptosis) SubstrateA->PhenotypeA OtherReceptor Stress Receptor KinaseY Kinase Y (Off-Target) OtherReceptor->KinaseY SubstrateB Substrate B KinaseY->SubstrateB PhenotypeB Undesired Phenotype (e.g., Cytotoxicity) SubstrateB->PhenotypeB Alpinine_On This compound (Low Conc.) Alpinine_On->KinaseX Inhibits Alpinine_Off This compound (High Conc.) Alpinine_Off->KinaseX Inhibits Alpinine_Off->KinaseY Inhibits

Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.

References

Alpinine HPLC Analysis: Technical Support Center for Peak Tailing Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing in Alpinine HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing in the HPLC analysis of this compound, an acidic compound due to its phenolic hydroxyl groups, is often a result of unwanted secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the polar functional groups of this compound, leading to peak tailing. These interactions are more pronounced at mid-range pH values where silanols are ionized.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of this compound's phenolic groups, increasing its interaction with the stationary phase and causing tailing.[1]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause peak tailing.[1] Column degradation, such as the loss of bonded phase, can also expose active silanol groups.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[1][2]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1]

Q2: How can I troubleshoot peak tailing caused by secondary silanol interactions with this compound?

To mitigate peak tailing due to silanol interactions, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) will suppress the ionization of the silanol groups on the stationary phase, reducing their interaction with this compound.[1]

  • Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.

  • Addition of a Competing Base: In some cases, adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, this may not be suitable for all detection methods (e.g., mass spectrometry).

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask residual silanol interactions.[2]

Q3: My this compound peak is tailing. How do I know if the mobile phase pH is the problem?

If you suspect the mobile phase pH is the culprit, follow this troubleshooting workflow:

  • Check the pKa of this compound (if known): Ideally, the mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state. Since this compound is acidic, a lower pH is generally preferred.

  • Systematic pH Adjustment: Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 unit increments) around the current operating pH. Analyze the this compound standard with each mobile phase and observe the effect on peak shape.

  • Evaluate Peak Shape: A significant improvement in peak symmetry (reduced tailing factor) as the pH is lowered indicates that the initial pH was a contributing factor to the tailing.

Mobile Phase pHExpected Tailing Factor for this compoundRationale
< 3.0LowSilanol groups are protonated, minimizing secondary interactions. This compound is in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.
3.0 - 5.0Moderate to HighPartial ionization of silanol groups can occur, leading to increased secondary interactions and peak tailing.
> 5.0HighSignificant ionization of silanol groups and potential ionization of this compound's phenolic groups can lead to strong secondary interactions and severe peak tailing.

Q4: What should I do if I suspect column contamination or degradation is causing the peak tailing?

Column health is critical for good peak shape. If you suspect contamination or degradation, perform the following steps:

  • Column Flushing: Flush the column with a series of strong solvents to remove any strongly retained contaminants. A typical flushing sequence for a reversed-phase column is:

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained compounds and particulates in the sample.

  • Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and will need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound Analysis

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Materials:

  • This compound standard solution

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or formic acid (for pH adjustment)

  • pH meter

Methodology:

  • Prepare the aqueous portion of your mobile phase.

  • Divide the aqueous portion into several aliquots.

  • Adjust the pH of each aliquot to a different value (e.g., 2.5, 2.7, 2.9, 3.1, 3.3) using small additions of phosphoric acid or formic acid.

  • Prepare the final mobile phase by mixing the pH-adjusted aqueous portion with the organic solvent in the desired ratio.

  • Equilibrate the HPLC system with the first mobile phase (pH 2.5) until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 5 and 6 for each of the prepared mobile phases.

  • Compare the peak shape (tailing factor) from each run to determine the optimal pH.

Protocol 2: HPLC Column Washing Procedure for Reversed-Phase Columns

Objective: To remove contaminants from a reversed-phase HPLC column that may be causing peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

Methodology:

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of each of the following solvents in the order listed: a. HPLC grade water (if the mobile phase contained a buffer) b. HPLC grade methanol c. HPLC grade acetonitrile d. HPLC grade isopropanol

  • Reverse the flushing sequence: e. HPLC grade acetonitrile f. HPLC grade methanol g. HPLC grade water

  • Finally, equilibrate the column with your mobile phase (without buffer salts initially, then with the full mobile phase) until a stable baseline is achieved.

  • Reconnect the column to the detector and test with your this compound standard.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No instrumental_issues Suspect Instrumental Issues (Extra-column volume, detector) yes_all_peaks->instrumental_issues column_or_mobile_phase Suspect Column or Mobile Phase Issues no_all_peaks->column_or_mobile_phase check_connections Check fittings and tubing length instrumental_issues->check_connections end_good_peak Good Peak Shape Achieved check_connections->end_good_peak check_column Evaluate Column Health column_or_mobile_phase->check_column check_mobile_phase Optimize Mobile Phase column_or_mobile_phase->check_mobile_phase sample_issues Suspect Sample-Related Issues column_or_mobile_phase->sample_issues flush_column Flush Column check_column->flush_column replace_column Replace Column flush_column->replace_column flush_column->end_good_peak Issue Resolved replace_column->check_mobile_phase replace_column->end_good_peak Issue Resolved adjust_ph Adjust Mobile Phase pH (Lower pH for this compound) check_mobile_phase->adjust_ph check_buffer Check Buffer Concentration adjust_ph->check_buffer adjust_ph->end_good_peak Issue Resolved check_buffer->sample_issues check_buffer->end_good_peak Issue Resolved check_concentration Check Sample Concentration (Dilute sample) sample_issues->check_concentration check_solvent Check Sample Solvent check_concentration->check_solvent check_concentration->end_good_peak Issue Resolved check_solvent->end_good_peak Issue Resolved

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: Alpinine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is "Alpinine" and how might it interfere with my biochemical assays?

A1: "this compound," for the purpose of this guide, is a hypothetical plant-derived alkaloid. Like many natural products, its complex chemical structure can lead to non-specific interactions within an assay, causing misleading results. Interference can occur through several mechanisms:

  • Spectral Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in absorbance or fluorescence-based assays.

  • Direct Enzyme Interaction: "this compound" might directly inhibit or, less commonly, activate reporter enzymes (e.g., Horseradish Peroxidase (HRP), Alkaline Phosphatase (ALP)) or the target enzyme itself through non-specific binding.

  • Protein Precipitation: As an alkaloid, "this compound" could cause proteins in the assay (including the target protein and antibodies) to precipitate, leading to a loss of signal.

  • Reagent Reactivity: The molecule may react directly with assay substrates or other reagents, depleting them or generating interfering byproducts.

Q2: I am observing a high background signal in my ELISA assay when "this compound" is present. What could be the cause?

A2: A high background in an ELISA can be caused by several factors related to "this compound":

  • Non-specific Binding: "this compound" may be binding non-specifically to the plastic of the microplate wells or to the blocking agent, leading to subsequent non-specific binding of detection antibodies.

  • Interference with Peroxidase Substrate: If you are using a TMB substrate, "this compound" might be directly reducing the substrate, causing color development in the absence of HRP activity.

  • Intrinsic Color: If "this compound" is a colored compound, its absorbance may overlap with the wavelength used to measure the ELISA signal (e.g., 450 nm).

Q3: My fluorescence-based assay shows a decrease in signal with increasing concentrations of "this compound," but I don't believe it's a true inhibitor. What should I investigate?

A3: This is a common issue with fluorescent assays. The likely culprits are:

  • Fluorescence Quenching: "this compound" may be absorbing the light emitted by your fluorophore, a phenomenon known as the "inner filter effect."

  • Intrinsic Fluorescence: Conversely, if "this compound" itself is fluorescent, it could increase the background signal, potentially masking a true inhibitory effect or creating a false positive if not properly controlled for.

Q4: How can I differentiate between true biological activity and assay interference from "this compound"?

A4: The best approach is to run a series of control experiments and orthogonal assays:

  • Analyte-Free Controls: Run your assay with "this compound" but without the biological target (e.g., no enzyme or no cells). A signal in these wells indicates direct interference.

  • Orthogonal Assays: Test the activity of "this compound" in a different assay that measures the same biological endpoint but uses a different detection technology (e.g., if you see inhibition in a fluorescence-based assay, try a luminescence-based or label-free method).

  • Counter-Screens: Perform assays specifically designed to detect common interference mechanisms, such as a reporter enzyme inhibition assay or a protein precipitation assay.

Troubleshooting Guides

Issue 1: Unexpected Results in an Enzyme Inhibition Assay
  • Symptom: You observe inhibition of your target enzyme by "this compound," but the dose-response curve is unusually steep or inconsistent.

  • Possible Cause: "this compound" may be forming aggregates at higher concentrations, which can non-specifically sequester and inhibit the enzyme.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. If the inhibitory activity of "this compound" is significantly reduced, it strongly suggests inhibition by aggregation.

    • Time-Dependence: Investigate if the inhibition is time-dependent by varying the pre-incubation time of "this compound" with the enzyme before adding the substrate. Time-dependent inhibition can be a hallmark of a reactive compound.

    • Enzyme Concentration: Vary the concentration of the enzyme in the assay. True inhibitors will typically show an IC50 that is independent of enzyme concentration, whereas non-specific inhibitors may show a shift in IC50.

Issue 2: Inconsistent Readings in a Cell-Based Viability Assay (e.g., MTT, Resazurin)
  • Symptom: You see a dose-dependent decrease in cell viability, but the results are not reproducible, or you observe changes in the color of the media.

  • Possible Cause: "this compound" may be directly reacting with the viability dye (e.g., reducing resazurin (B115843) to resorufin) or interfering with the absorbance reading.

  • Troubleshooting Steps:

    • Dye-Only Control: Set up wells containing your assay medium, the viability dye, and varying concentrations of "this compound" but no cells. Incubate for the same period as your experiment. If you see a change in color or fluorescence, "this compound" is directly interacting with the dye.

    • Microscopic Examination: Visually inspect the cells treated with "this compound" under a microscope. Look for signs of precipitation of the compound or overt signs of cytotoxicity that correlate with your viability data.

    • Use an Orthogonal Viability Assay: If you suspect interference with a metabolic dye, switch to a viability assay with a different readout, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., LDH release).

Data Presentation

Table 1: Hypothetical Spectroscopic Properties of "this compound"

PropertyValueNotes
UV-Vis Absorbance
λmax 1280 nmPotential for interference with protein quantification assays (e.g., NanoDrop).
λmax 2350 nmMay interfere with assays using near-UV detection.
Fluorescence
Excitation λmax360 nmCould be excited by common light sources in fluorescence plate readers.
Emission λmax450 nmEmission in the blue region; may interfere with assays using blue or green fluorescent probes.

Table 2: Hypothetical Inhibitory Activity of "this compound" Against a Kinase

Assay TypeIC50 (µM)Notes
Fluorescence-Based5.2Initial screening result.
Luminescence-Based45.8Orthogonal assay shows significantly weaker activity, suggesting interference in the primary assay.
Fluorescence-Based with 0.1% Triton X-100> 100Loss of activity in the presence of detergent suggests aggregation-based inhibition.

Experimental Protocols

Protocol 1: Measuring the Intrinsic Fluorescence of "this compound"
  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of "this compound" in your assay buffer, starting from the highest concentration used in your experiments.

  • Pipette the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Scan the plate using a fluorescence plate reader.

    • Perform an excitation scan (e.g., from 250 nm to 500 nm) while keeping the emission wavelength fixed (e.g., at 520 nm).

    • Perform an emission scan (e.g., from 400 nm to 700 nm) using the determined excitation maximum.

  • Analyze the data to determine if "this compound" has any significant fluorescence that overlaps with the excitation or emission wavelengths of your assay's fluorophore.

Protocol 2: HRP Counter-Screen Assay
  • Prepare a solution of Horseradish Peroxidase (HRP) in your assay buffer (e.g., 1-5 ng/mL).

  • Create a serial dilution of "this compound" in the assay buffer.

  • In a clear microplate, add the HRP solution to wells containing either "this compound" dilutions or buffer (as a control).

  • Initiate the reaction by adding a TMB substrate solution to all wells.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).

  • Read the absorbance at 450 nm.

  • Compare the signal from wells with "this compound" to the control wells. A decrease in signal indicates that "this compound" is inhibiting HRP.

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Assay Interference start Unexpected Assay Result (Inhibition or Activation) control_check Run Analyte-Free Control (Compound + Reagents, No Target) start->control_check signal_present Is a signal generated? control_check->signal_present direct_interference Conclusion: Direct Interference (Spectral, Reagent Reactivity) signal_present->direct_interference Yes no_direct_interference No direct interference detected signal_present->no_direct_interference No orthogonal_assay Perform Orthogonal Assay (Different Detection Method) no_direct_interference->orthogonal_assay results_concordant Are results concordant? orthogonal_assay->results_concordant true_activity Conclusion: Likely True Biological Activity (Proceed with further validation) results_concordant->true_activity Yes interference_suspected Conclusion: Interference with Assay Format (e.g., Aggregation, Reporter Enzyme Inhibition) results_concordant->interference_suspected No counterscreen Run Counter-Screens (Detergent Test, Enzyme Activity) interference_suspected->counterscreen

Caption: A decision-making workflow for troubleshooting potential small molecule interference.

G cluster_pathway Hypothetical Inhibition of a Kinase Signaling Pathway by 'this compound' receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factor (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival transcription->proliferation This compound "this compound" This compound->raf Inhibits

Caption: Hypothetical mechanism of "this compound" inhibiting the MAPK/ERK signaling pathway.

Technical Support Center: Enhancing the Bioavailability of Alpinetin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Alpinetin. Alpinetin, a natural flavonoid, exhibits a wide range of pharmacological activities but suffers from poor oral bioavailability, primarily due to extensive first-pass glucuronidation.[1] This guide outlines various formulation strategies to overcome this limitation and provides detailed experimental protocols and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Alpinetin low?

A1: The low oral bioavailability of Alpinetin is mainly attributed to its extensive first-pass metabolism, specifically glucuronidation.[1] This process, occurring in the liver and intestines, converts Alpinetin into a more water-soluble form that is easily excreted, thus reducing the amount of active compound that reaches systemic circulation.

Q2: What are the primary strategies to improve the in vivo bioavailability of Alpinetin?

A2: Several formulation strategies can be employed to enhance the bioavailability of Alpinetin. These include:

  • Nanoformulations: Such as self-nanoemulsifying drug delivery systems (SNEDDS) and solid lipid nanoparticles (SLNs), which can improve solubility and absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating Alpinetin within cyclodextrin molecules can increase its solubility and stability.[2]

  • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance the lipophilicity of Alpinetin, thereby improving its absorption.

  • Co-administration with Bioavailability Enhancers: The use of agents like piperine (B192125) can inhibit the metabolic enzymes responsible for glucuronidation.

Q3: How do nanoformulations like SNEDDS and SLNs work to improve bioavailability?

A3: Nanoformulations increase the surface area of the drug for dissolution and can protect it from degradation in the gastrointestinal tract. Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media, such as gastrointestinal fluids.[3][4] This nanoemulsion facilitates drug dissolution and absorption. Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from enzymatic degradation and enhancing their uptake.

Q4: What is the mechanism behind piperine's ability to enhance bioavailability?

A4: Piperine, an alkaloid from black pepper, is known to inhibit drug-metabolizing enzymes, including those responsible for glucuronidation. By inhibiting these enzymes, piperine reduces the first-pass metabolism of co-administered drugs like Alpinetin, leading to higher plasma concentrations and improved bioavailability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of Alpinetin.

Issue 1: Poor Aqueous Solubility of Alpinetin
  • Problem: Difficulty in dissolving Alpinetin in aqueous buffers for in vitro assays or in vivo administration.

  • Troubleshooting:

    • Solution 1: Cyclodextrin Inclusion Complexation. Formulating Alpinetin with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its water solubility and stability.

    • Solution 2: Nanoformulation. Prepare a self-nanoemulsifying drug delivery system (SNEDDS) or a solid lipid nanoparticle (SLN) formulation to improve solubility and dissolution rate.

Issue 2: High Variability in In Vivo Efficacy Studies
  • Problem: Inconsistent results in animal studies, likely due to variable absorption of Alpinetin.

  • Troubleshooting:

    • Solution 1: Utilize an Enhanced Formulation. Switch from administering a simple suspension of Alpinetin to a more bioavailable formulation such as a SNEDDS, SLN, or phospholipid complex. This can lead to more consistent and reproducible plasma concentration profiles.

    • Solution 2: Co-administer with Piperine. The addition of piperine to the oral dosage form can help to standardize the extent of first-pass metabolism, thereby reducing inter-individual variability in plasma levels.

Issue 3: Low Plasma Concentrations of Alpinetin Detected
  • Problem: Difficulty in quantifying Alpinetin levels in plasma samples from in vivo studies.

  • Troubleshooting:

    • Solution 1: Increase Dose (with caution). While increasing the dose might lead to higher plasma concentrations, it is important to consider potential toxicity.

    • Solution 2: Employ a Bioavailability-Enhanced Formulation. Using a formulation designed for enhanced absorption is a more effective and scientifically sound approach. For instance, a well-formulated SNEDDS can significantly increase the Cmax and AUC of Alpinetin.

    • Solution 3: Co-administration with Piperine. This can lead to a significant increase in plasma concentrations by inhibiting metabolic clearance.

Quantitative Data on Alpinetin Formulations

The following table summarizes the pharmacokinetic parameters of Alpinetin in different formulations based on preclinical studies in rats. This data allows for a direct comparison of the effectiveness of various bioavailability enhancement strategies.

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Alpinetin Suspension40Oral185.3 ± 45.20.5465.7 ± 98.3100
Alpinetin IV5IV--1542.5 ± 321.4-

(Note: Direct comparative in vivo pharmacokinetic data for enhanced Alpinetin formulations is still emerging. The table will be updated as more studies become available. The data for the intravenous route is provided for the calculation of absolute bioavailability.)

Experimental Protocols

Protocol 1: Preparation of Alpinetin-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To increase the aqueous solubility of Alpinetin.

Materials:

  • Alpinetin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare an aqueous solution of HP-β-CD at a desired molar ratio (e.g., 1:1, 1:2) with Alpinetin.

  • Slowly add Alpinetin powder to the HP-β-CD solution while continuously stirring at room temperature.

  • Continue stirring the mixture for 48-72 hours to ensure complete complexation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the Alpinetin-HP-β-CD inclusion complex.

  • Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm inclusion.

Protocol 2: Preparation of Alpinetin-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To prepare a lipid-based formulation for enhanced oral absorption.

Materials:

  • Alpinetin

  • Oil phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize Alpinetin.

  • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion upon dilution.

  • Accurately weigh the selected components (oil, surfactant, co-surfactant) into a glass vial.

  • Add the required amount of Alpinetin to the mixture.

  • Gently heat the mixture in a water bath (around 40°C) and vortex until a clear and homogenous solution is formed.

  • Evaluate the self-emulsification performance by adding a small amount of the SNEDDS formulation to a specified volume of water and observing the formation of a nanoemulsion.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Visualizing Experimental Workflows and Pathways

Workflow for Enhancing Alpinetin Bioavailability

G cluster_problem Problem cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation Problem Low Oral Bioavailability of Alpinetin Nano Nanoformulations (SNEDDS, SLNs) Problem->Nano Cyclo Cyclodextrin Inclusion Complexes Problem->Cyclo Phospho Phospholipid Complexes Problem->Phospho Piperine Co-administration with Piperine Problem->Piperine InVitro In Vitro Characterization (Solubility, Dissolution) Nano->InVitro Cyclo->InVitro Phospho->InVitro InVivo In Vivo Pharmacokinetic Study (Cmax, Tmax, AUC) Piperine->InVivo InVitro->InVivo

Caption: Workflow for addressing the low bioavailability of Alpinetin.

Mechanism of Piperine-Mediated Bioavailability Enhancement

G Alpinetin Alpinetin Metabolism First-Pass Metabolism (Glucuronidation) Alpinetin->Metabolism Absorption Systemic Absorption Alpinetin->Absorption Increased Bioavailability Piperine Piperine Piperine->Metabolism Inhibits Metabolism->Absorption Reduces

Caption: Inhibition of first-pass metabolism by piperine.

References

Technical Support Center: Alpinine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alpinine. The information provided is intended to assist in identifying potential degradation products and understanding the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound with the molecular formula C23H29NO6. Its structure contains several functional groups that are susceptible to degradation, including an ester, an amide, a methoxy (B1213986) group, and an aromatic ring system. Understanding these structural features is crucial for predicting its degradation pathways.

Q2: What are the common degradation pathways for a molecule like this compound?

A2: Based on its functional groups, the most probable degradation pathways for this compound include:

  • Hydrolysis: The ester and amide bonds are susceptible to cleavage under acidic or basic conditions, leading to the formation of a carboxylic acid and an alcohol or amine, respectively.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at electron-rich positions on the aromatic rings or at benzylic positions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially leading to complex rearrangements or cleavage of the molecule.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule, often through cleavage of the weaker bonds.

Q3: What analytical techniques are best suited for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a primary tool for separating the parent drug from its degradants. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights and fragmentation patterns of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of isolated degradants.[1][2]

Q4: How can I minimize the degradation of this compound during routine handling and storage?

A4: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature. For solutions, it is advisable to use buffered systems to maintain a stable pH and to avoid exposure to strong acids, bases, or oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation of degradation products from the parent this compound peak in HPLC. - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.- Try a different column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the gradient slope to improve resolution.
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Use a guard column and flush the column regularly.
Emergence of unexpected peaks in the chromatogram. - Contamination from solvents, glassware, or the sample matrix.- Secondary degradation of a primary degradation product.- Analyze a blank injection to check for solvent contamination.- Ensure all glassware is thoroughly cleaned.- Investigate the stability of the degradation products themselves.
Difficulty in identifying the structure of a degradation product from MS data. - Insufficient fragmentation in the mass spectrometer.- Co-elution of multiple degradants.- Optimize the collision energy in the mass spectrometer to induce more informative fragmentation.- Improve chromatographic separation to ensure peak purity before MS analysis.- Consider high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and will vary depending on the specific experimental conditions.

Stress Condition Condition Details % Degradation of this compound (Hypothetical) Major Degradation Products Observed (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Hydrolyzed ester and amide products
Base Hydrolysis 0.1 M NaOH at 60°C for 4h25%Hydrolyzed ester and amide products
Oxidative 3% H₂O₂ at room temp for 24h10%Oxidized aromatic ring products
Photolytic UV light (254 nm) for 48h20%Photorearranged or cleaved products
Thermal 80°C for 72h5%Thermally cleaved products

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase before injection into the HPLC system.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the sample directly by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 72 hours.

    • Dissolve the stressed solid sample in the mobile phase to a final concentration of 100 µg/mL before analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Alpinine_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (C23H29NO6) Hydrolysis_Product_A Hydrolyzed Ester (Carboxylic Acid + Alcohol) This compound->Hydrolysis_Product_A H+/OH- Hydrolysis_Product_B Hydrolyzed Amide (Carboxylic Acid + Amine) This compound->Hydrolysis_Product_B H+/OH- Oxidation_Product Oxidized this compound (e.g., N-oxide, Hydroxylated) This compound->Oxidation_Product [O] Photolysis_Product Photodegradation Products (Isomers, Cleavage Products) This compound->Photolysis_Product hv

Caption: Predicted degradation pathways of this compound under different stress conditions.

Experimental_Workflow start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress hplc HPLC-PDA Analysis (Separation and Quantification) stress->hplc lcms LC-MS/MS Analysis (Identification of m/z and Fragmentation) hplc->lcms isolate Isolation of Degradation Products (e.g., Preparative HPLC) lcms->isolate nmr Structural Elucidation (NMR Spectroscopy) isolate->nmr pathway Elucidation of Degradation Pathway nmr->pathway end End: Identified Degradation Products pathway->end

Caption: Experimental workflow for the identification of this compound degradation products.

References

Validation & Comparative

Validating the Biological Target of Alpinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological target of the novel investigational compound, Alpinine. For the purpose of this illustrative guide, we will hypothesize that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers. To objectively assess its performance, this compound is compared against Gefitinib, a well-established EGFR inhibitor.

The experimental data and protocols presented herein are representative of a standard target validation workflow in drug discovery and are intended to serve as a blueprint for researchers, scientists, and drug development professionals.

Overview of the Biological Target: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling through pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cellular responses that can contribute to tumorigenesis when dysregulated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound and Gefitinib.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro experiments comparing the activity of this compound and Gefitinib.

Table 1: Biochemical Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
This compoundEGFR15.2
GefitinibEGFR25.8

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Assay in A549 Lung Cancer Cells (EGFR-mutant)

CompoundGI50 (nM)
This compound78.5
Gefitinib112.3

GI50: The concentration required to inhibit cell growth by 50%.

Table 3: Target Engagement in A549 Cells - Inhibition of EGFR Phosphorylation

Compound (100 nM)% Inhibition of p-EGFR
This compound92%
Gefitinib85%

p-EGFR: Phosphorylated EGFR, the active form of the receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound and Gefitinib on EGFR kinase activity.

Protocol:

  • Recombinant human EGFR kinase domain was incubated with a range of concentrations of this compound or Gefitinib in a kinase reaction buffer.

  • The kinase reaction was initiated by the addition of ATP and a synthetic peptide substrate.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of this compound and Gefitinib on the proliferation of EGFR-dependent cancer cells.

Protocol:

  • A549 cells were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with serial dilutions of this compound or Gefitinib for 72 hours.

  • Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is proportional to the number of viable cells.

  • Fluorescence was measured using a plate reader.

  • GI50 values were determined from the resulting dose-response curves.

Western Blot for Target Engagement

Objective: To confirm that this compound inhibits EGFR signaling within a cellular context.

Protocol:

  • A549 cells were serum-starved for 24 hours and then pre-treated with 100 nM of this compound or Gefitinib for 2 hours.

  • Cells were then stimulated with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.

  • Cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities were quantified, and the inhibition of p-EGFR was calculated relative to the vehicle-treated control.

Experimental and Logical Workflow

The validation of this compound's biological target follows a logical progression from biochemical confirmation to cellular and phenotypic assessment.

Experimental_Workflow cluster_workflow Target Validation Workflow Biochemical_Assay Biochemical Assay (Direct Inhibition) Cellular_Assay Cellular Target Engagement (p-EGFR Inhibition) Biochemical_Assay->Cellular_Assay Confirmation in Cells Phenotypic_Assay Phenotypic Assay (Cell Proliferation) Cellular_Assay->Phenotypic_Assay Link to Cellular Function In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Phenotypic_Assay->In_Vivo_Studies Validation in Animal Model

Caption: A standard experimental workflow for biological target validation.

Logical_Relationship cluster_logic Logical Framework for Comparative Analysis Hypothesis Hypothesis: This compound inhibits EGFR Biochem_Data Biochemical Data: Direct EGFR Inhibition (IC50) Hypothesis->Biochem_Data Test Cellular_Data Cellular Data: Inhibition of p-EGFR & Proliferation Biochem_Data->Cellular_Data Corroborate Comparison Comparison with Gefitinib (Known EGFR Inhibitor) Cellular_Data->Comparison Benchmark Conclusion Conclusion: EGFR is a validated target of this compound Comparison->Conclusion Support

Caption: Logical flow for the comparative validation of this compound's biological target.

Conclusion

The presented hypothetical data demonstrates a robust and logical approach to validating the biological target of a novel compound, this compound. Through a combination of biochemical and cellular assays, this guide illustrates how this compound's inhibitory activity on EGFR can be quantified and compared to a known drug, Gefitinib. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers undertaking similar target validation studies. This systematic approach is crucial for building a strong preclinical data package and advancing novel therapeutic candidates in the drug development pipeline.

A Head-to-Head Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors: Zanubrutinib vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), the emergence of next-generation Bruton's tyrosine kinase (BTK) inhibitors has marked a significant advancement. This guide provides an objective comparison of the efficacy and safety of zanubrutinib (B611923) against the first-generation BTK inhibitor, ibrutinib (B1684441), based on the findings from the pivotal ALPINE clinical trial.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Both zanubrutinib and ibrutinib function by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation and survival of malignant B-cells in CLL and SLL. By blocking BTK, these inhibitors effectively disrupt the downstream signaling cascade, leading to decreased tumor cell growth and survival. Zanubrutinib is designed for more potent and sustained BTK inhibition while minimizing off-target effects compared to ibrutinib.[1]

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NF_kB_MAPK NF-κB / MAPK Pathways IP3_DAG->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Zanubrutinib Zanubrutinib Zanubrutinib->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Inhibition

Caption: B-Cell Receptor Signaling Pathway Inhibition by BTK Inhibitors.

Clinical Efficacy: The ALPINE Trial

The ALPINE study is a global, randomized, phase III clinical trial that conducted a head-to-head comparison of zanubrutinib and ibrutinib in patients with relapsed/refractory (R/R) CLL/SLL.[1][2][3]

The trial enrolled 652 patients with R/R CLL/SLL who had received at least one prior therapy. Patients were randomized to receive either zanubrutinib or ibrutinib. The primary endpoint of the study was the overall response rate (ORR), with progression-free survival (PFS) being a key secondary endpoint.

Experimental_Workflow_ALPINE_Trial Patient_Population Patients with R/R CLL/SLL (n=652) Randomization Randomization Patient_Population->Randomization Zanubrutinib_Arm Zanubrutinib Arm Randomization->Zanubrutinib_Arm Ibrutinib_Arm Ibrutinib Arm Randomization->Ibrutinib_Arm Primary_Endpoint Primary Endpoint: Overall Response Rate (ORR) Zanubrutinib_Arm->Primary_Endpoint Secondary_Endpoint Key Secondary Endpoint: Progression-Free Survival (PFS) Zanubrutinib_Arm->Secondary_Endpoint Ibrutinib_Arm->Primary_Endpoint Ibrutinib_Arm->Secondary_Endpoint

Caption: Simplified Workflow of the ALPINE Clinical Trial.

The ALPINE trial demonstrated a statistically significant superiority of zanubrutinib over ibrutinib in terms of efficacy.

Efficacy EndpointZanubrutinibIbrutinib
Overall Response Rate (ORR) 78.3%62.5%
Progression-Free Survival (PFS) Sustained benefit over ibrutinib-

Data from the interim analysis at 12 months.

Updated results from the ALPINE trial have consistently shown a progression-free survival benefit for zanubrutinib compared to ibrutinib, particularly in high-risk patients with 17p deletion.

In addition to improved efficacy, zanubrutinib demonstrated a more favorable safety profile.

Safety OutcomeZanubrutinibIbrutinib
Atrial Fibrillation/Flutter 6.2%16.0%
Major Bleeding Lower rateHigher rate
Adverse Events Leading to Discontinuation Lower rateHigher rate
Grade ≥3 Infection Lower rateHigher rate
Neutropenia 28.4%21.7%
Grade 5 AEs due to Cardiac Disorders 06 (1.9%)

Data based on extended follow-up of the ALPINE study.

Conclusion

The evidence from the ALPINE trial robustly supports the superior efficacy and safety of zanubrutinib compared to ibrutinib in patients with relapsed/refractory CLL/SLL. The improved overall response rate and sustained progression-free survival, coupled with a more favorable cardiac safety profile, position zanubrutinib as a significant advancement in the treatment of these B-cell malignancies. These findings provide a strong rationale for preferring zanubrutinib over ibrutinib in this patient population.

References

A Preclinical Comparative Analysis of Alpinetin and Standard-of-Care Doxorubicin in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of Alpinetin, a naturally occurring flavonoid, against the standard-of-care chemotherapeutic agent, Doxorubicin, in triple-negative breast cancer (TNBC) disease models. The data presented is collated from in vitro and in vivo studies to offer a preliminary assessment of Alpinetin's potential as a therapeutic agent.

Executive Summary

Triple-negative breast cancer presents a significant therapeutic challenge due to the absence of targeted therapies. The current standard-of-care often involves cytotoxic chemotherapy, with Doxorubicin being a cornerstone agent. Alpinetin has emerged as a compound of interest with demonstrated anti-cancer properties in preclinical studies. This guide synthesizes available data to compare the cytotoxic and mechanistic profiles of Alpinetin and Doxorubicin in TNBC models, providing a resource for researchers in oncology and drug development.

In Vitro Efficacy: A Comparative Look

While direct head-to-head studies are limited, a comparative analysis of data from separate preclinical investigations in TNBC cell lines, particularly MDA-MB-231, offers insights into the relative potency of Alpinetin and Doxorubicin.

Table 1: Comparative Cytotoxicity in MDA-MB-231 Human Breast Cancer Cells

ParameterAlpinetinDoxorubicinSource
Cell Viability Dose-dependent reductionDose-dependent reduction[1]
Apoptosis Dose-dependent increase in apoptosisInduces apoptosis[1][2]

Table 2: In Vivo Efficacy in a 4T1 Murine Breast Cancer Model

TreatmentTumor Volume ReductionSource
Alpinetin Significant tumor regression[3][4]
Doxorubicin Standard-of-care, effective in reducing tumor growth[5]

Mechanisms of Action: Divergent Pathways to Cell Death

Alpinetin and Doxorubicin employ distinct mechanisms to induce cancer cell death, presenting different therapeutic profiles.

Alpinetin: This flavonoid has been shown to induce mitochondria-associated apoptosis in breast cancer cells.[4] Its mechanism involves the reduction of mitochondrial reactive oxygen species (ROS), which in turn inhibits the activation of the NF-κB signaling pathway.[3][4] This ultimately leads to a decrease in the transcription of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival.[3][4]

Doxorubicin: As an anthracycline antibiotic, Doxorubicin's primary mode of action is the inhibition of topoisomerase II.[2][6] By intercalating into DNA and trapping the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[6]

Alpinetin_Signaling_Pathway Alpinetin Signaling Pathway in TNBC Alpinetin Alpinetin Mitochondria Mitochondria Alpinetin->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS inhibition NFkB NF-κB Activation ROS->NFkB inhibition HIF1a HIF-1α Transcription NFkB->HIF1a inhibition Apoptosis Apoptosis HIF1a->Apoptosis leads to

Alpinetin's mechanism of action in TNBC cells.

Doxorubicin_Signaling_Pathway Doxorubicin Signaling Pathway in TNBC Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks TopoisomeraseII->DNA_Breaks prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Doxorubicin's mechanism of action in TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[7]

  • Treatment: Cells are treated with varying concentrations of Alpinetin or Doxorubicin and a vehicle control for 24, 48, or 72 hours.[7]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[7]

In Vivo Xenograft Model
  • Cell Preparation: MDA-MB-231 cells are harvested, and approximately 1.0 × 10⁷ cells are suspended in 100 μL of PBS.[1]

  • Implantation: The cell suspension is subcutaneously injected into the fourth breast pad of each mouse.[1]

  • Treatment Initiation: Once tumors become palpable (approximately 1 week), mice are randomized into control and treatment groups.[1]

  • Dosing Regimen:

    • Alpinetin Group: 100 mg/kg Alpinetin administered intraperitoneally three times a week.[1]

    • Control Group: Vehicle (e.g., 20 μL DMSO) administered on the same schedule.[1]

  • Monitoring: Tumor size and mouse weight are measured every 2 days.[1]

Experimental_Workflow General In Vivo Xenograft Experimental Workflow start Start cell_culture Culture MDA-MB-231 TNBC Cells start->cell_culture implantation Orthotopic Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Alpinetin or Doxorubicin) randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection treatment->data_collection Repeated Cycles endpoint Endpoint Analysis (e.g., Immunohistochemistry) data_collection->endpoint

A generalized workflow for in vivo xenograft studies.

Conclusion and Future Directions

References

Cross-Validation of Alpinetin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the compound Alpinetin . Initial inquiries for "Alpinine" did not yield specific results, suggesting a likely misspelling of Alpinetin, a well-researched flavonoid with significant anti-cancer properties.

This guide provides a comprehensive comparison of Alpinetin's performance across various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural flavonoid.

Core Mechanism of Action

Alpinetin, a flavonoid found in plants of the ginger family, demonstrates significant potential as an anti-cancer agent by modulating key cellular processes.[1] Its primary mechanisms of action include the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting cancer cell migration and invasion (metastasis).[1] These effects are achieved through the regulation of critical intracellular signaling pathways, primarily the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1]

Quantitative Data Presentation

The efficacy of Alpinetin varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in several studies.

Table 1: IC50 Values of Alpinetin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation TimeAssaySource
SNU-1 Gastric Cancer426 µg/mL48 hoursMTT
Hs 746T Gastric Cancer586 µg/mL48 hoursMTT
KATO III Gastric Cancer424 µg/mL48 hoursMTT
143B OsteosarcomaDose-dependent reduction in viability (10-100 µM)Not SpecifiedCCK-8
U2OS OsteosarcomaDose-dependent reduction in viability (10-100 µM)Not SpecifiedCCK-8
4T1 Breast CancerSignificant viability reduction (concentration-dependent)24 hoursCCK-8
MCF-7 Breast CancerSignificant viability reduction (concentration-dependent)24 hoursCCK-8
MDA-MB-231 Breast CancerSignificant viability reduction (concentration-dependent)24 hoursCCK-8
BxPC-3 Pancreatic CancerProliferation inhibited at 20-80 µg/mL24, 48, 72 hoursMTT
PANC-1 Pancreatic CancerProliferation inhibited at 20-80 µg/mL24, 48, 72 hoursMTT
AsPC-1 Pancreatic CancerProliferation inhibited at 20-80 µg/mL24, 48, 72 hoursMTT

Note: IC50 values can vary based on specific experimental conditions, including the assay used and the duration of treatment.

Comparative Analysis with Alternative Compounds

Alpinetin's mechanism of action can be compared with other compounds investigated for their anti-cancer properties.

Table 2: Comparison of Anti-Cancer Mechanisms
CompoundPrimary Mechanism of ActionKey Signaling Pathways Affected
Alpinetin Induces apoptosis, cell cycle arrest, and inhibits metastasis.PI3K/Akt, MAPK/ERK, NF-κB.
Delphinidin Anti-proliferative effects.PI3K/Akt, ERK1/2 MAPK.
Cyanidin Inhibits cell migration.PI3K/Akt.
Apigenin Inhibits cancer progression and induces autophagy.PI3K/Akt/mTOR, IKK.

Mandatory Visualizations

Signaling Pathway Diagram

Alpinetin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Alpinetin Alpinetin Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Alpinetin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Alpinetin->Bax Upregulates Mito_Membrane Mitochondrial Membrane Potential (Disrupted) Bcl2->Mito_Membrane Maintains Bax->Mito_Membrane Disrupts CytoC_mito Cytochrome c Mito_Membrane->CytoC_mito Releases CytoC_cyto Cytochrome c (Cytosolic) Casp9 Caspase-9 (Cleaved/Active) CytoC_cyto->Casp9 Activates Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Alpinetin's induction of the intrinsic apoptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Workflow: Assessing Alpinetin's Effect on Cell Viability and Apoptosis cluster_assays 4. Assays cluster_analysis 5. Data Analysis start 1. Cell Culture (e.g., MCF-7, A549) treatment 2. Treatment - Seed cells in 96-well plates - Add varying concentrations of Alpinetin start->treatment incubation 3. Incubation (24, 48, or 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Annexin V/PI for Apoptosis) incubation->flow wb Western Blot (Apoptotic Proteins) incubation->wb ic50 Calculate IC50 (from MTT data) mtt->ic50 apoptosis_quant Quantify Apoptotic Cells (from Flow Cytometry) flow->apoptosis_quant protein_exp Analyze Protein Expression (from Western Blot) wb->protein_exp end Conclusion on Alpinetin's Efficacy ic50->end apoptosis_quant->end protein_exp->end

Caption: A typical experimental workflow to study Alpinetin's effects.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of Alpinetin.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Alpinetin (dissolved in DMSO)

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of Alpinetin. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Apoptosis Detection (Western Blot)

This technique detects the expression levels of key proteins involved in the apoptosis cascade.

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, PARP, β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Protocol:

    • Lysate Preparation: Lyse cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing proteins.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol (B145695) for fixation.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer

  • Protocol:

    • Cell Harvesting: Collect cells (including floating cells for apoptosis studies) and wash with cold PBS.

    • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark. The RNase A is crucial to ensure that only DNA is stained.

    • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Alpinine and its Synthetic Analogs: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the naturally occurring indole (B1671886) alkaloid Pimprinine, a representative compound due to the lack of available data for "Alpinine," and its synthetic analogs. This analysis is supported by experimental data on their biological activities, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Pimprinine, first isolated from Streptomyces pimprina, is a 5-(3-indolyl)-oxazole that has attracted significant interest for its diverse biological activities.[1] This has led to the development of numerous synthetic analogs aimed at enhancing potency and broadening the spectrum of activity against various diseases.[1] This guide focuses on a comparative analysis of these compounds, particularly their antifungal, antiviral, and anticancer properties.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of Pimprinine and its key synthetic analogs, providing a clear comparison of their potency.

Antifungal Activity

The antifungal efficacy of Pimprinine and its analogs has been extensively studied against several phytopathogenic fungi. The half-maximal effective concentration (EC₅₀) values, which indicate the concentration required to inhibit 50% of fungal growth, are presented below. A lower EC₅₀ value signifies higher potency.[1]

CompoundTarget FungusEC₅₀ (µg/mL)Reference
PimprinineAlternaria solani>50[1]
PimprinineBotrytis cinerea>50[1]
PimprinineGibberella zeae>50[1]
Analog 4a (Streptochlorin) Botrytis cinerea0.3613 [2]
Analog 5aAlternaria leaf spot3.4086[2]
Analog 5aColletotrichum lagenarium8.1215[2]
Analog 8c--[3]
Analog 8d--[3]
Azoxystrobin (Commercial Fungicide)Botrytis cinerea4.3516[2]
Boscalid (Commercial Fungicide)Botrytis cinerea5.2606[2]

Notably, the synthetic analog 4a (Streptochlorin) demonstrates significantly higher potency against Botrytis cinerea compared to both the parent compound Pimprinine and commercial fungicides.[2] Halogenated derivatives, in general, tend to exhibit more potent antifungal activity.[2]

Antiviral Activity

The antiviral potential of Pimprinine and its derivatives has been assessed against Enterovirus 71 (EV71). The half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI) are key metrics. A higher SI value indicates greater selectivity for viral targets over host cells.[1]

CompoundTarget VirusIC₅₀ (µM)SIReference
PimprinineEV71>100-[1]
Analog 6b EV710.8 >125 [1]
Analog 6dEV711.2>83.3[1]
Analog 6fEV712.1>47.6[1]

Synthetic analogs, particularly those with modifications to the alkyl chains, show a marked improvement in antiviral activity against EV71 compared to Pimprinine.[1]

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic effects of dimeric Pimprinine alkaloids have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values are summarized below.[4]

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Dipimprinine ASMMC-7721Hepatocellular Carcinoma1.5[4]
Dipimprinine AHT-29Colorectal Cancer2.3[4]
Dipimprinine AA549Lung Cancer4.8[4]
Dipimprinine BHeLaCervical Cancer3.2[4]
Dipimprinine BMCF-7Breast Cancer5.6[4]
Dipimprinine CSW480Colorectal Cancer2.9[4]
Dipimprinine CHL-60Promyelocytic Leukemia1.8[4]

Dimeric derivatives of Pimprinine demonstrate notable cytotoxic activity against a range of cancer cell lines.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Pimprinine and its Analogs

A common and efficient method for the synthesis of the 5-(3'-indolyl)oxazole core of Pimprinine and its derivatives is a one-pot reaction using 3-acetylindole (B1664109) and an appropriate amino acid as starting materials.[6]

General Protocol for Synthesis of 2-Substituted-4-halogen-5-(1H-indol-3-yl)oxazoles: [7]

  • Starting Material: A 2-substituted-5-(1H-indol-3-yl)oxazole is used as the precursor.

  • Halogenation: To a stirred solution of the starting oxazole (B20620) (0.50 mmol) in a 1:1 mixture of THF and CCl₄ (10 mL), N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (0.55 mmol) is added.

  • Reaction: The resulting mixture is heated at 45 °C for approximately 8 hours.

  • Cooling and Solvent Removal: The reaction is allowed to cool to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (eluent: petroleum ether/acetone = 8:1) to yield the desired 4-halogenated derivative.

Antifungal Activity Assay (Mycelium Growth Rate Method)

This assay is used to determine the efficacy of compounds in inhibiting fungal growth.[8]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then mixed with potato dextrose agar (B569324) (PDA) medium at a final concentration of 50 µg/mL.

  • Plate Preparation: The PDA medium containing the test compound is poured into Petri dishes.

  • Inoculation: A mycelial disk (typically 5 mm in diameter) from an actively growing fungal culture is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at 25°C for a duration sufficient for the mycelium in the control plate (containing only DMSO) to nearly cover the plate (typically 2-15 days, depending on the fungal species).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: To determine the EC₅₀ value, a range of compound concentrations are tested, and the data is analyzed using appropriate statistical methods.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Culture: Human cancer cells are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Pimprinine and its analogs.

G General Workflow for Synthesis and Biological Evaluation of Pimprinine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole Indole 3-Acetylindole 3-Acetylindole Indole->3-Acetylindole Pimprinine Core Pimprinine Core 3-Acetylindole->Pimprinine Core One-pot reaction Amino Acid Amino Acid Amino Acid->Pimprinine Core One-pot reaction Chemical Modifications Chemical Modifications Pimprinine Core->Chemical Modifications Pimprinine Analogs Pimprinine Analogs Chemical Modifications->Pimprinine Analogs Antifungal Screening Antifungal Screening Pimprinine Analogs->Antifungal Screening Antiviral Screening Antiviral Screening Pimprinine Analogs->Antiviral Screening Cytotoxicity Screening Cytotoxicity Screening Pimprinine Analogs->Cytotoxicity Screening SAR Studies SAR Studies Antifungal Screening->SAR Studies Antiviral Screening->SAR Studies Cytotoxicity Screening->SAR Studies Lead Compound Identification Lead Compound Identification SAR Studies->Lead Compound Identification

Caption: General workflow for the synthesis and biological evaluation of Pimprinine derivatives.

G Proposed Antifungal Mechanism of Action for Pimprinine Analogs Pimprinine Analog Pimprinine Analog Leucyl-tRNA Synthetase (LeuRS) Leucyl-tRNA Synthetase (LeuRS) Pimprinine Analog->Leucyl-tRNA Synthetase (LeuRS) Inhibition Leucyl-tRNA Leucyl-tRNA Leucine + tRNA Leucine + tRNA Leucine + tRNA->Leucyl-tRNA LeuRS Catalysis Protein Synthesis Protein Synthesis Leucyl-tRNA->Protein Synthesis Fungal Growth Inhibition Fungal Growth Inhibition Protein Synthesis->Fungal Growth Inhibition

Caption: Proposed mechanism of action for Pimprinine analogs targeting protein synthesis.[1]

G Potential Signaling Pathway of Pimprinine-Induced Cytotoxicity Pimprinine Pimprinine Monoamine Oxidase (MAO) Monoamine Oxidase (MAO) Pimprinine->Monoamine Oxidase (MAO) Inhibition Neurotransmitters (e.g., Serotonin) Neurotransmitters (e.g., Serotonin) Monoamine Oxidase (MAO)->Neurotransmitters (e.g., Serotonin) Degradation Increased Synaptic Concentration Increased Synaptic Concentration Neurotransmitters (e.g., Serotonin)->Increased Synaptic Concentration Downstream Signaling Downstream Signaling Increased Synaptic Concentration->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Potential signaling cascade initiated by Pimprinine's inhibition of Monoamine Oxidase (MAO).[4]

References

Reproducibility of Alpinine's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents, the reproducibility of reported bioactivities is a cornerstone of scientific validation. This guide provides a comparative analysis of the reported bioactivities of Alpinetin, a flavonoid often associated with the Alpinia genus, and its alternatives, Quercetin and Kaempferol. The initial query for "Alpinine" did not yield a specific compound; therefore, this guide focuses on Alpinetin, a closely related and well-researched phytochemical. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Comparative Analysis of Bioactivities

The primary reported bioactivities of Alpinetin include anti-inflammatory, antioxidant, and anticancer effects. This section provides a quantitative comparison of Alpinetin's efficacy with that of Quercetin and Kaempferol, two other widely studied flavonoids with similar properties.

Anticancer Activity

The cytotoxic effects of Alpinetin, Quercetin, and Kaempferol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Alpinetin MCF-7Breast Cancer25-50
MDA-MB-231Breast Cancer25-50
Quercetin MCF-7Breast Cancer10-50
MDA-MB-231Breast Cancer10-50
Kaempferol MCF-7Breast Cancer10-50
MDA-MB-231Breast Cancer10-50

Note: IC50 values can vary between studies due to different experimental conditions such as cell density, incubation time, and assay method.

Anti-inflammatory Activity

The anti-inflammatory properties of these flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundAssayCell LineIC50 (µM)Reference
Alpinetin NO Production InhibitionRAW 264.7~20-50
Quercetin NO Production InhibitionRAW 264.7~10-40
Kaempferol NO Production InhibitionRAW 264.7~15-50
Antioxidant Activity

The antioxidant capacity of these compounds is frequently measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Alpinetin Not widely reportedNot widely reported
Quercetin ~1.84~0.5083-0.8243[1]
Kaempferol ~5.318~0.8506[1]

Note: The antioxidant activity of Alpinetin is often demonstrated through its effects on endogenous antioxidant enzymes rather than direct radical scavenging assays.

Key Signaling Pathways

Alpinetin, Quercetin, and Kaempferol exert their bioactivities by modulating several key signaling pathways, most notably the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Alpinetin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit[2][3][4].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB_complex NF-κB Complex (p65/p50) IkBa->NFkB_complex degrades, releasing p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription of Alpinetin Alpinetin Alpinetin->IKK inhibits Alpinetin->IkBa inhibits phosphorylation Alpinetin->NFkB_complex inhibits nuclear translocation

Caption: Alpinetin inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Alpinetin has been demonstrated to inhibit this pathway, which contributes to its anticancer effects[5][6].

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes PTEN PTEN PTEN->PIP3 inhibits Alpinetin Alpinetin Alpinetin->PI3K inhibits Alpinetin->Akt inhibits phosphorylation

Caption: Alpinetin inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate the reproducibility of the reported bioactivities, this section provides detailed methodologies for key experiments.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours[7].

2. Treatment:

  • Pre-treat the cells with various concentrations of Alpinetin, Quercetin, or Kaempferol for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours[8][9]. Include a vehicle control (cells treated with LPS and vehicle, e.g., DMSO) and a negative control (cells without LPS or compound treatment).

3. Measurement of Nitrite (B80452):

  • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate[9].

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample from the standard curve.

  • Express the inhibition of NO production as a percentage of the vehicle control.

  • Determine the IC50 value for each compound.

Experimental Workflow:

NO_Assay_Workflow Start Start Culture Culture RAW 264.7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Adhere Incubate for 24h to adhere Seed->Adhere Pretreat Pre-treat with compounds (1h) Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Add Griess reagent Collect->Griess Incubate Incubate for 10 min Griess->Incubate Measure Measure absorbance at 540 nm Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the nitric oxide production inhibition assay.

Antioxidant Enzyme Activity Assays

These assays measure the activity of key endogenous antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), in cell or tissue lysates.

1. Sample Preparation:

  • Treat cells or animals with the test compounds.

  • Prepare cell or tissue homogenates in an appropriate buffer on ice.

  • Centrifuge the homogenates and collect the supernatant for enzyme activity measurements.

2. Superoxide Dismutase (SOD) Activity Assay:

  • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • The reaction mixture contains the sample, xanthine (B1682287), xanthine oxidase, and NBT in a suitable buffer.

  • The formation of formazan (B1609692) from NBT is measured spectrophotometrically at 560 nm.

  • SOD activity is calculated as the amount of enzyme that inhibits the NBT reduction by 50% and is expressed as units/mg of protein.

3. Catalase (CAT) Activity Assay:

  • This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

  • The reaction is initiated by adding H2O2 to the sample in a phosphate (B84403) buffer.

  • The decrease in absorbance at 240 nm due to the consumption of H2O2 is monitored over time.

  • CAT activity is expressed as µmol of H2O2 consumed/min/mg of protein[10].

4. Glutathione Peroxidase (GPx) Activity Assay:

  • This is an indirect assay that measures the oxidation of NADPH coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

  • The reaction mixture contains the sample, glutathione, glutathione reductase, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide).

  • The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored.

  • GPx activity is expressed as nmol of NADPH oxidized/min/mg of protein.

Experimental Workflow:

Antioxidant_Assay_Workflow Start Start Treatment Treat cells/animals with compounds Start->Treatment Homogenize Prepare cell/tissue homogenates Treatment->Homogenize Centrifuge Centrifuge and collect supernatant Homogenize->Centrifuge Assays Perform Enzyme Activity Assays Centrifuge->Assays SOD SOD Assay Assays->SOD CAT CAT Assay Assays->CAT GPx GPx Assay Assays->GPx Analyze Analyze data and express as units/mg protein SOD->Analyze CAT->Analyze GPx->Analyze End End Analyze->End Western_Blot_Workflow Start Start Treatment Cell treatment Start->Treatment Lysis Cell lysis and protein extraction Treatment->Lysis Quantification Protein quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein transfer to membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary antibody incubation Blocking->PrimaryAb SecondaryAb Secondary antibody incubation PrimaryAb->SecondaryAb Detection Chemiluminescent detection SecondaryAb->Detection Analysis Image acquisition and analysis Detection->Analysis End End Analysis->End

References

Assessing the Specificity of Alpinine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action and molecular targets of Alpinine, an alkaloid isolated from Papaver bracteatum and Delphinium alpinum.[1][2] Due to the limited availability of published experimental data on this compound's biological activity, a detailed comparison guide assessing its specificity, as initially requested, cannot be constructed at this time.

While the chemical structure of this compound has been described, in-depth pharmacological studies, including kinase profiling, cellular thermal shift assays, receptor binding affinities, and transcriptomic analyses, are not present in the public domain. Such studies are crucial for elucidating the precise molecular interactions and downstream signaling pathways affected by a compound, as well as for identifying potential off-target effects.

General Insights from Related Alkaloids

To provide a contextual understanding, we can look at the broader families of alkaloids found in the genera from which this compound is derived: Papaver and Delphinium.

Alkaloids from Papaver species , such as Papaver bracteatum, are well-known for their interaction with the central nervous system. Thebaine, a major alkaloid in P. bracteatum, is a precursor for several semi-synthetic opioids.[3][4][5] These compounds typically exert their effects by binding to opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors.[6] The specificity of these alkaloids is determined by their binding affinity to different receptor subtypes and their subsequent activation or inhibition of downstream signaling cascades.

Alkaloids from Delphinium species exhibit a diverse range of biological activities, often associated with neuromuscular and anti-inflammatory effects.[7] Some diterpenoid alkaloids from Delphinium have been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway.[8][9] Others have demonstrated acetylcholinesterase inhibitory activity.[10] The specificity of these compounds would be assessed by their selective inhibition of specific inflammatory mediators or enzymes.

Proposed Experimental Workflow for Assessing Specificity

Should sufficient quantities of purified this compound become available for research, a standard workflow to assess its mechanism of action and specificity would involve the following key experiments.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Specificity Profiling cluster_2 Cellular Target Engagement & Specificity cluster_3 Comparative Analysis phenotypic Phenotypic Screening target_id Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) phenotypic->target_id kinase Kinase Profiling (Broad panel of kinases) target_id->kinase receptor Receptor Binding Assays (Panel of GPCRs, ion channels, etc.) target_id->receptor enzyme Enzyme Inhibition Assays (Relevant enzyme families) target_id->enzyme cetsa Cellular Thermal Shift Assay (CETSA) kinase->cetsa receptor->cetsa enzyme->cetsa transcriptomics Transcriptomic Analysis (RNA-seq) cetsa->transcriptomics proteomics Proteomic Analysis (e.g., Phospho-proteomics) cetsa->proteomics compare Comparison with Structurally Similar or Functionally Related Compounds transcriptomics->compare proteomics->compare

Figure 1. A proposed experimental workflow for the comprehensive assessment of this compound's mechanism of action and specificity.

Methodologies for Key Experiments

1. Kinase Profiling:

  • Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases.

  • Protocol: A typical kinase profiling assay involves incubating a fixed concentration of this compound with a panel of purified kinases and their respective substrates in the presence of ATP. The extent of substrate phosphorylation is then measured, often using radiometric or fluorescence-based methods. The percentage of inhibition for each kinase is calculated relative to a control without the inhibitor.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm the direct binding of this compound to its target protein(s) within a cellular context.

  • Protocol: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and precipitate. The principle is that a ligand-bound protein will be more thermally stable. After cell lysis and centrifugation to remove precipitated proteins, the amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.

3. Transcriptomic Analysis (RNA-seq):

  • Objective: To identify changes in gene expression profiles in response to this compound treatment, providing insights into the affected signaling pathways.

  • Protocol: Cells are treated with this compound or a vehicle control for a defined period. Total RNA is then extracted, and libraries are prepared for high-throughput sequencing. The resulting sequencing data is analyzed to identify differentially expressed genes, which can then be mapped to specific biological pathways and processes.

Data Presentation (Hypothetical)

Should data become available, it would be presented in clear, comparative tables.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetThis compound (% Inhibition at 1 µM)Comparator A (% Inhibition at 1 µM)Comparator B (% Inhibition at 1 µM)
Target Kinase X959215
Off-Target Kinase Y208510
Off-Target Kinase Z5505

Table 2: Hypothetical Cellular Thermal Shift Assay Data

TreatmentMelt Temperature (Tm) of Target Protein (°C)
Vehicle Control52.5
This compound (10 µM)56.2
Comparator A (10 µM)55.8
Comparator B (10 µM)52.6

Signaling Pathway Visualization (Hypothetical)

Based on the identified molecular target, signaling pathway diagrams would be generated. For instance, if this compound were found to be a specific inhibitor of "Kinase A" in the "Pathway X," the following diagram would illustrate this.

G cluster_0 Pathway X Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response This compound This compound This compound->Kinase_A

Figure 2. A hypothetical signaling pathway illustrating the inhibitory action of this compound on "Kinase A".

Conclusion

While the current body of scientific literature does not permit a detailed assessment of the specificity of this compound's mechanism of action, this guide outlines the necessary experimental approaches and data presentation formats that would be required for such an evaluation. Further research into the pharmacological properties of this compound is necessary to unlock its potential therapeutic applications and to understand its molecular interactions within biological systems. Researchers in the field are encouraged to pursue these lines of investigation to fill this knowledge gap.

References

Independent Verification of Alpinine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of "Alpinine," a term encompassing related phytochemicals from different plant genera, with alternative compounds. Due to the limited specific data on a singular compound named "this compound," this guide evaluates two distinct compounds: Alpinin A , a diarylheptanoid from Alpinia officinarum, and norditerpenoid alkaloids from the Delphinium genus as a representative class for the alkaloid "this compound." The comparison focuses on their potential neuroprotective and anti-inflammatory activities, supported by available experimental data.

Section 1: Comparative Analysis of Therapeutic Potential

This section summarizes the quantitative data on the biological activities of Alpinin A and a representative diterpenoid alkaloid, Forrestline F, compared to other relevant compounds.

Table 1: Neuroprotective Effects - Inhibition of α-Synuclein Aggregation

CompoundClassSource OrganismAssayEndpointResultCitation
Alpinin A & B DiarylheptanoidAlpinia officinarumα-synuclein aggregation% Inhibition66% and 67% (at 10 µM)[1]
CurcuminCurcuminoidCurcuma longaThioflavin TInhibition of fibril formationPotent inhibitor[2]
MyricetinFlavonoidVarious plantsThioflavin TInhibition of fibril formationPotent inhibitor[2]
SqualamineAminosterolSqualus acanthiasThioflavin TInhibition of aggregationPotent inhibitor[3]

Note: Specific IC50 values for Alpinin A were not available in the reviewed literature. The data presented reflects the percentage of inhibition at a given concentration.

Table 2: Anti-inflammatory Effects - Inhibition of Nitric Oxide (NO) Production

CompoundClassSource OrganismCell LineEndpointIC50 Value (µM)Citation
Forrestline F C20-diterpenoid alkaloidDelphinium forrestiiRAW264.7NO Production9.57 ± 1.43[4]
Deltaline Derivative (31a)Diterpenoid alkaloidSynthetic derivativeRAW264.7NO ProductionStrong suppression[5]
Bulleyanine Abis-C20-diterpenoid alkaloidAconitum bulleyanumRAW264.7NO Production74.60% inhibition at 40 µM[6]
Dexamethasone (Control)CorticosteroidSyntheticRAW264.7NO Production78.70% inhibition at 100 µg/ml[6]

Note: Data for the specific norditerpenoid alkaloid "this compound" from Delphinium alpinum was not available. Forrestline F, a diterpenoid alkaloid from a related genus, is used as a representative compound with quantified anti-inflammatory activity.

Section 2: Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol is a standard method for monitoring the formation of amyloid fibrils in vitro.

Materials:

  • Recombinant α-synuclein monomer

  • Thioflavin T (ThT) stock solution (1 mM in dH2O, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in PBS at a final concentration of 25 µM.

    • Thaw α-synuclein monomer aliquots to room temperature immediately before use.

  • Assay Setup:

    • In each well of the 96-well plate, combine the α-synuclein monomer solution with the test compound (e.g., Alpinin A) at various concentrations. Include a vehicle control (no compound).

    • Add the ThT working solution to each well.

    • The final volume in each well should be between 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (typically 24-72 hours).[1][7]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

    • The lag time, maximum fluorescence, and rate of aggregation can be calculated from these curves.

    • The percentage of inhibition by the test compound can be determined by comparing the fluorescence of the treated samples to the vehicle control.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in immune cells stimulated with an inflammatory agent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Microplate reader (absorbance at ~540 nm)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., Forrestline F) for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours.

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.[8]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Section 3: Signaling Pathways and Visualizations

This section provides diagrams of the key signaling pathways potentially modulated by Alpinin A and related diterpenoid alkaloids.

Neuroprotective Pathway: AKT/mTOR Signaling

Some diarylheptanoids have been shown to exert their neuroprotective effects by activating the AKT/mTOR signaling pathway, which is crucial for cell survival and inhibition of apoptosis.

AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Growth mTORC1->CellSurvival Promotes AlpininA Alpinin A (or related diarylheptanoids) AlpininA->AKT Potentially Activates

Caption: AKT/mTOR signaling pathway potentially activated by Alpinin A.

Anti-inflammatory Pathway: NF-κB and MAPK Signaling

Diterpenoid alkaloids often exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

NFkB_MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK (e.g., TAK1) TRAF6->MAPKKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB AP1_n AP-1 Genes Pro-inflammatory Genes (iNOS, TNFα, IL-6) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 AP1 AP-1 p38->AP1 Activates AP1->Nucleus Translocates DiterpenoidAlkaloid Diterpenoid Alkaloid (e.g., Forrestline F) DiterpenoidAlkaloid->IKK Inhibits DiterpenoidAlkaloid->MAPKKK Inhibits NFkB_n->Genes AP1_n->Genes

Caption: NF-κB and MAPK signaling pathways inhibited by diterpenoid alkaloids.

References

Povetacicept vs. Atacicept: A Comparative Analysis of Dual BAFF/APRIL Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of povetacicept (ALPN-303) and atacicept, two prominent dual inhibitors of the B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL) pathways. This analysis is based on publicly available preclinical and clinical data.

Povetacicept, developed by Alpine Immune Sciences, is a novel and potent dual antagonist currently in clinical development for IgA nephropathy (IgAN)[1]. Atacicept, another dual inhibitor, has been investigated for various autoimmune diseases. Both molecules aim to modulate B-cell mediated inflammatory responses by neutralizing the activity of BAFF and APRIL, key cytokines in B-cell survival and differentiation.

Performance Benchmarking

The following table summarizes key quantitative data comparing the performance of povetacicept and atacicept. Data has been compiled from various preclinical and clinical studies.

ParameterPovetacicept (ALPN-303)AtaciceptReference
Binding Affinity (KD) High affinity for both BAFF and APRIL (Specific values proprietary)High affinity for both BAFF and APRIL (Specific values proprietary)Manufacturer's data
In vitro IC50 Potent inhibition of BAFF- and APRIL-mediated cell signalingEffective inhibition of BAFF- and APRIL-mediated cell signalingPreclinical studies
Preclinical Efficacy Demonstrated superior efficacy in reducing proteinuria in a mouse model of IgAN compared to a BAFF-only inhibitor.Shown to reduce disease severity in various autoimmune disease models.[1]
Clinical Efficacy (IgAN) Phase 2 data showed a significant reduction in proteinuria in patients with IgAN. A Phase 3 trial is planned to initiate in the second half of 2024.[1]Not approved for IgAN, but has been evaluated in other autoimmune indications.[1]
Dosing Regimen (IgAN) Subcutaneous injectionSubcutaneous injectionClinical trial protocols

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.

In Vitro Neutralization Assay

Objective: To determine the concentration of the inhibitor required to block 50% of BAFF- or APRIL-induced cellular response (IC50).

Methodology:

  • Cell Culture: A B-cell line dependent on BAFF or APRIL for survival and proliferation (e.g., B-T2 cells) is cultured under standard conditions.

  • Assay Setup: Cells are seeded in 96-well plates. A fixed, predetermined concentration of recombinant human BAFF or APRIL is added to the wells.

  • Inhibitor Titration: Serial dilutions of povetacicept or atacicept are added to the wells containing the cells and the cytokine.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are plotted as cell viability versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Proteinuria Assessment in a Mouse Model of IgAN

Objective: To evaluate the in vivo efficacy of the inhibitors in reducing proteinuria, a key marker of kidney damage in IgA nephropathy.

Methodology:

  • Animal Model: An established mouse model of IgAN, such as the grouped ddY mouse model which spontaneously develops IgAN-like symptoms, is used.

  • Treatment Groups: Mice are randomly assigned to different treatment groups: vehicle control, povetacicept, and a comparator (e.g., a BAFF-only inhibitor).

  • Dosing: The inhibitors are administered to the mice via a clinically relevant route (e.g., subcutaneous injection) at specified doses and frequencies for a defined treatment period.

  • Urine Collection: Urine samples are collected from each mouse at regular intervals (e.g., weekly) using metabolic cages.

  • Proteinuria Measurement: The concentration of protein in the urine is measured using a standard method, such as a Bradford assay or a urine dipstick analysis.

  • Data Analysis: The change in proteinuria from baseline is calculated for each group and statistically analyzed to determine the significance of the treatment effect.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by povetacicept and atacicept and the general workflow of an in vitro neutralization experiment.

BAFF_APRIL_Pathway cluster_ligands Ligands cluster_receptors B-Cell Receptors cluster_inhibitors Dual Inhibitors cluster_effects Downstream Effects BAFF BAFF TACI TACI BAFF->TACI BAFFR BAFF-R BAFF->BAFFR APRIL APRIL BCMA BCMA APRIL->BCMA APRIL->TACI Survival B-Cell Survival & Proliferation BCMA->Survival Differentiation Plasma Cell Differentiation BCMA->Differentiation TACI->Survival TACI->Differentiation BAFFR->Survival Povetacicept Povetacicept Povetacicept->BAFF Povetacicept->APRIL Atacicept Atacicept Atacicept->BAFF Atacicept->APRIL Ig_Production Antibody Production Differentiation->Ig_Production

Caption: BAFF and APRIL signaling pathways and points of inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_process Incubation & Measurement cluster_analysis Data Analysis A Seed B-cells in 96-well plate B Add BAFF or APRIL A->B C Add serial dilutions of Povetacicept or Atacicept B->C D Incubate for 48-72 hours C->D E Measure cell viability (e.g., MTS assay) D->E F Plot viability vs. inhibitor concentration E->F G Calculate IC50 value F->G

Caption: In vitro neutralization assay workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Alpine-Borane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (S)-Alpine-Borane, a pyrophoric organoboron reagent that requires specialized handling due to its potential to spontaneously ignite upon contact with air.[1] Adherence to these protocols is critical for mitigating risks and ensuring the safety of all laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to be prepared and equipped with the appropriate personal protective equipment (PPE) and to work in a suitable environment.

Essential Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Chemically resistant gloves (e.g., nitrile gloves, with heavier gloves for larger quantities)[1]

Laboratory Environment:

  • All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1]

  • An ABC dry chemical fire extinguisher, along with a container of powdered lime, soda ash, or dry sand, must be immediately accessible to smother small fires.[1]

  • A "buddy system" should be implemented; never work alone with pyrophoric reagents.[1]

  • An emergency safety shower and eyewash station must be readily available.

Quantitative Data for Safe Quenching

To ensure a controlled and safe quenching process, specific quantitative parameters should be followed. The data below is based on best practices for handling pyrophoric reagents.

ParameterValue/RangeNotes
Initial Concentration < 20% by weight in an inert solventDiluting the reagent is a critical first step to control the reaction rate during quenching.
Quenching Temperature 0 °C (ice water bath)Lower temperatures are essential for managing the exothermic nature of the reaction and preventing solvent boiling.
Quenching Agent Addition Dropwise and slowSlow addition allows for careful control of the reaction rate and heat generation.
Neutralization pH ~7After quenching, the solution should be neutralized before final disposal. Citric or acetic acid can be used for this purpose.
Final Holding Time At least 6 hours at room temperature after quenchThis ensures that the reaction has gone to completion before final disposal.

Detailed Experimental Protocol for Neutralization and Disposal

The following is a step-by-step methodology for the safe quenching and disposal of (S)-Alpine-Borane.

Step 1: Preparation and Dilution

  • In a chemical fume hood, equip a flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Dilute the (S)-Alpine-Borane solution with an equal volume of an inert, high-boiling-point solvent (e.g., heptane (B126788) or toluene). This reduces the concentration and helps to control the reaction rate.

Step 2: Cooling and Quenching

  • Place the flask in an ice water bath and begin stirring. Allow the solution to cool to 0 °C.

  • Slowly add anhydrous isopropanol (B130326) to the stirred solution dropwise via the addition funnel. Monitor the reaction for any signs of vigorous gas evolution or a rapid temperature increase. Maintain a slow addition rate to keep the reaction under control.

  • After the isopropanol addition is complete, slowly and carefully add water dropwise.

Step 3: Equilibration and Neutralization

  • Once the water addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Continue stirring for at least one hour to ensure the complete reaction of any remaining pyrophoric material.

  • Neutralize the solution to a pH of approximately 7 using a suitable acid, such as citric or acetic acid.

Step 4: Final Disposal

  • The resulting neutralized aqueous and organic mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Disposal of Empty (S)-Alpine-Borane Containers

Empty containers that have held (S)-Alpine-Borane must be treated with care as they will contain residual pyrophoric material.

Procedure for Empty Containers:

  • Triple Rinse: Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent such as heptane or toluene. Each rinse should be transferred to a separate flask for subsequent quenching, following the protocol described above.

  • Overnight Purge: After the triple rinse, remove the cap or septum from the container and place it in the back of the fume hood overnight. This allows any residual solvent to evaporate and any remaining traces of pyrophoric material to slowly react with atmospheric moisture in a controlled manner.

  • Final Disposal: The cleaned and purged container can then be disposed of as regular laboratory glassware waste, in accordance with institutional policies.

Procedural Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of (S)-Alpine-Borane.

G start Start: (S)-Alpine-Borane Disposal ppe 1. Don Appropriate PPE (Flame-resistant coat, goggles, face shield, gloves) start->ppe Ensure safety first empty_container Handling Empty Containers start->empty_container fume_hood 2. Work in a Certified Fume Hood ppe->fume_hood prepare 3. Prepare and Dilute Reagent (<20% in inert solvent) fume_hood->prepare cool 4. Cool to 0°C in Ice Bath prepare->cool quench_isopropanol 5. Slowly Add Anhydrous Isopropanol cool->quench_isopropanol quench_water 6. Slowly Add Water quench_isopropanol->quench_water equilibrate 7. Warm to Room Temperature (Stir for at least 1 hour) quench_water->equilibrate neutralize 8. Neutralize to pH ~7 equilibrate->neutralize waste 9. Transfer to Hazardous Waste Container neutralize->waste end End: Disposal Complete waste->end rinse A. Triple Rinse with Inert Solvent empty_container->rinse quench_rinse B. Quench Rinsate Separately rinse->quench_rinse purge C. Purge Container Overnight in Fume Hood quench_rinse->purge dispose_glass D. Dispose as Regular Glassware purge->dispose_glass dispose_glass->end

Caption: Disposal workflow for (S)-Alpine-Borane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.